molecular formula C14H15N B082664 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine CAS No. 13737-31-0

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Numéro de catalogue: B082664
Numéro CAS: 13737-31-0
Poids moléculaire: 197.27 g/mol
Clé InChI: FXXBKXHFEBSUHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This compound serves as a key synthetic intermediate and pharmacophore in the exploration of "atypical" dopamine transporter (DAT) inhibitors . Researchers are investigating these atypical inhibitors as promising pharmacotherapeutic candidates for the treatment of psychostimulant use disorders (PSUD), an area with currently no FDA-approved medications . Unlike classical DAT inhibitors like cocaine, which bind to the transporter in an outward-facing conformation, compounds derived from this biphenyl scaffold are associated with a preference for an inward-facing DAT conformation . This distinct mechanism of action is significant because it is correlated with a non-psychostimulant-like behavioral profile in preclinical models, suggesting a lower potential for abuse and representing a critical avenue for developing non-addictive treatment options . The biphenyl core is a privileged structure in drug discovery, found in a wide range of bioactive molecules and marketed drugs, underscoring the broader utility of this compound in organic synthesis and pharmaceutical development . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

N-methyl-1-(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXBKXHFEBSUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598413
Record name 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-31-0
Record name 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-phenylphenyl)methyl]amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, a biphenyl derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information, presents predicted values for key parameters, and details standardized experimental protocols for their determination. This guide aims to serve as a valuable resource for researchers, facilitating further investigation and application of this compound.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 13737-31-0
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
SMILES CNCC1=CC=CC=C1C2=CC=CC=C2
Physical State Liquid (at standard conditions)

Physicochemical Properties

A comprehensive experimental characterization of this compound is not extensively documented in publicly available literature. Therefore, the following table includes a combination of available data and predicted values derived from computational models for a structurally similar isomer, n-Methyl-[1,1'-biphenyl]-3-methanamine, which can serve as a reasonable estimation.

PropertyValue (Experimental/Predicted)Data Source
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa (acidic) Data not available-
logP (Octanol-Water Partition Coefficient) ~2.9 (Predicted for isomer)PubChem[1]
Hydrogen Bond Donor Count 1 (Predicted for isomer)PubChem[1]
Hydrogen Bond Acceptor Count 1 (Predicted for isomer)PubChem[1]
Rotatable Bond Count 2 (Predicted for isomer)PubChem[1]

Experimental Protocols

The following sections outline detailed, standardized methodologies for the experimental determination of the key physicochemical properties of liquid amine compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be determined using several methods, including simple distillation and the Thiele tube method. The distillation method is suitable when a larger sample volume is available and purification is also desired.[2][3]

Protocol: Thiele Tube Method [2]

  • Sample Preparation: A small amount of the liquid sample (less than 1 mL) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation: The heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram: Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep_sample Place liquid sample in small test tube prep_capillary Invert sealed capillary tube into sample prep_sample->prep_capillary setup_attach Attach test tube to thermometer prep_capillary->setup_attach setup_thiele Place assembly in Thiele tube setup_attach->setup_thiele measure_heat Gently heat side arm setup_thiele->measure_heat measure_observe Observe steady stream of bubbles measure_heat->measure_observe measure_cool Stop heating and allow to cool measure_observe->measure_cool measure_record Record temperature when liquid enters capillary measure_cool->measure_record result_bp Boiling Point measure_record->result_bp

Caption: A simplified workflow for determining the boiling point of a liquid using the Thiele tube method.

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for dissolution in different environments. A qualitative assessment can be performed by observing the miscibility of the compound in a range of solvents.[4][5][6]

Protocol: Qualitative Solubility Testing [4][5]

  • Sample Preparation: In a series of small, clean test tubes, add approximately 0.1 mL of this compound.

  • Solvent Addition: To each test tube, add approximately 2 mL of a different solvent. A standard panel of solvents should include:

    • Water (polar, protic)

    • 5% Aqueous HCl (acidic)

    • 5% Aqueous NaOH (basic)

    • Ethanol (polar, protic)

    • Diethyl ether (nonpolar)

    • Hexane (nonpolar)

  • Mixing: Vigorously shake each test tube for 10-20 seconds.

  • Observation: Observe each tube for the formation of a single homogeneous phase (soluble/miscible) or two distinct layers (insoluble/immiscible). For the aqueous solutions, the formation of a salt may indicate solubility.

  • pH Test (for water solubility): If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[5]

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is typically determined. Potentiometric titration is a common and accurate method for this measurement.[7][8]

Protocol: Potentiometric Titration [7]

  • Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Diagram: Logic for pKa Determination via Titration

G cluster_input Inputs cluster_process Process cluster_analysis Analysis input_amine Amine Solution (Known Concentration) process_titrate Incremental addition of acid to amine input_amine->process_titrate input_acid Standardized Acid (e.g., HCl) input_acid->process_titrate process_measure Record pH after each addition process_titrate->process_measure analysis_plot Plot pH vs. Volume of Acid process_measure->analysis_plot analysis_hep Identify Half- Equivalence Point analysis_plot->analysis_hep analysis_pka pKa = pH at Half-Equivalence Point analysis_hep->analysis_pka

Caption: A logical diagram illustrating the key steps in determining the pKa of an amine by potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable technique for its determination.[9][10]

Protocol: Shake-Flask Method [10]

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in the saturated n-octanol.

  • Partitioning: A known volume of the octanol solution is mixed with a known volume of the saturated water in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Significance

The potential interaction of biphenylmethylamines with opioid receptors suggests a possible signaling pathway that could be investigated for this compound. The canonical signaling pathway for the κ-opioid receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Diagram: Postulated Signaling Pathway via κ-Opioid Receptor

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR κ-Opioid Receptor (GPCR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 1-([1,1'-Biphenyl]-2-yl) -N-methylmethanamine (Hypothetical Antagonist) Ligand->KOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., related to mood) CREB->Gene_expression Regulates

Caption: A hypothetical signaling pathway illustrating the potential antagonist activity at the κ-opioid receptor.

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound. While a complete experimental profile is yet to be established, the provided information and detailed protocols offer a solid foundation for researchers to undertake further studies. The structural similarity to known bioactive molecules, such as KOR antagonists, suggests that this compound may hold potential for drug discovery efforts. Future experimental work to determine the precise physicochemical properties and to explore its pharmacological profile is warranted.

References

Synthesis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the preparation of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, a biphenyl derivative of interest in pharmaceutical and materials science research. The synthesis of this secondary amine can be efficiently achieved through two distinct and reliable routes: the reductive amination of a biphenyl aldehyde intermediate or the N-methylation of a primary biphenyl amine.

This document outlines detailed experimental protocols for each pathway, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the synthetic workflows to facilitate a comprehensive understanding of the chemical transformations involved.

Pathway 1: Reductive Amination of 2-Phenylbenzaldehyde

This pathway involves a two-step process commencing with the formation of the biphenyl scaffold via a Suzuki-Miyaura coupling, followed by the direct conversion of the resulting aldehyde to the target secondary amine through reductive amination.

Step 1.1: Synthesis of 2-Phenylbenzaldehyde via Suzuki-Miyaura Coupling

The initial step focuses on the creation of the 2-phenylbenzaldehyde intermediate. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex.

Experimental Protocol:

In a round-bottom flask, 2-bromobenzaldehyde and phenylboronic acid are dissolved in a suitable solvent system, such as a mixture of toluene and water. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, is introduced. A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is then added to the mixture. The reaction is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-phenylbenzaldehyde can be purified by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
2-BromobenzaldehydeC₇H₅BrO185.02Starting Material1.0 eq
Phenylboronic AcidC₆H₇BO₂121.93Starting Material1.1 - 1.5 eq
Palladium Catalyst--Catalyst0.01 - 0.05 eq
Base (e.g., Na₂CO₃)Na₂CO₃105.99Base2.0 - 3.0 eq
2-PhenylbenzaldehydeC₁₃H₁₀O182.22Product-

Expected yields for Suzuki-Miyaura couplings are typically in the range of 70-95%.

Step 1.2: Reductive Amination of 2-Phenylbenzaldehyde with Methylamine

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1] This step involves the reaction of 2-phenylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Experimental Protocol:

To a solution of 2-phenylbenzaldehyde in a suitable solvent such as methanol or ethanol, an excess of methylamine (as a solution in a solvent like THF or ethanol) is added. The mixture is stirred at room temperature to facilitate the formation of the imine. After a period of stirring, a reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the reduction is complete, as monitored by TLC.

Following the completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
2-PhenylbenzaldehydeC₁₃H₁₀O182.22Starting Material1.0 eq
MethylamineCH₅N31.06Reagent1.5 - 3.0 eq
Sodium BorohydrideNaBH₄37.83Reducing Agent1.1 - 2.0 eq
This compoundC₁₄H₁₅N197.28Product-

Yields for reductive amination reactions are generally good, often exceeding 80%.

Synthesis Pathway Diagram:

Synthesis_Pathway_1 cluster_step1 Step 1.1: Suzuki-Miyaura Coupling cluster_step2 Step 1.2: Reductive Amination 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Phenylbenzaldehyde 2-Phenylbenzaldehyde 2-Bromobenzaldehyde->2-Phenylbenzaldehyde Pd Catalyst, Base Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->2-Phenylbenzaldehyde Target_Molecule 1-([1,1'-Biphenyl]-2-yl)- N-methylmethanamine 2-Phenylbenzaldehyde->Target_Molecule 1. Methylamine 2. Reducing Agent Methylamine Methylamine Methylamine->Target_Molecule Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Pathway 1: Synthesis via Reductive Amination.

Pathway 2: N-Methylation of 1-([1,1'-Biphenyl]-2-yl)methanamine

This alternative synthetic route involves the initial formation of the primary amine, 1-([1,1'-biphenyl]-2-yl)methanamine, followed by its N-methylation to yield the desired secondary amine.

Step 2.1: Synthesis of 1-([1,1'-Biphenyl]-2-yl)methanamine via Reduction of 2-Cyanobiphenyl

The primary amine intermediate can be prepared by the reduction of 2-cyanobiphenyl. This transformation can be achieved using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using LiAlH₄):

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared and cooled in an ice bath. A solution of 2-cyanobiphenyl in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reduction.

The reaction is then carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with the ether solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-([1,1'-biphenyl]-2-yl)methanamine, which can be purified by distillation or crystallization.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
2-CyanobiphenylC₁₃H₉N179.22Starting Material1.0 eq
Lithium Aluminum HydrideLiAlH₄37.95Reducing Agent1.0 - 1.5 eq
1-([1,1'-Biphenyl]-2-yl)methanamineC₁₃H₁₃N183.25Product-

The reduction of nitriles with LiAlH₄ generally provides high yields of the corresponding primary amines.

Step 2.2: N-Methylation of 1-([1,1'-Biphenyl]-2-yl)methanamine

The final step in this pathway is the N-methylation of the primary amine. This can be accomplished using a methylating agent such as methyl iodide.

Experimental Protocol:

1-([1,1'-Biphenyl]-2-yl)methanamine is dissolved in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger. Methyl iodide is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford this compound.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
1-([1,1'-Biphenyl]-2-yl)methanamineC₁₃H₁₃N183.25Starting Material1.0 eq
Methyl IodideCH₃I141.94Methylating Agent1.0 - 1.2 eq
Base (e.g., K₂CO₃)K₂CO₃138.21Base1.5 - 2.0 eq
This compoundC₁₄H₁₅N197.28Product-

Yields for N-methylation reactions can be variable, but are often moderate to high.

Synthesis Pathway Diagram:

Synthesis_Pathway_2 cluster_step1 Step 2.1: Reduction of Nitrile cluster_step2 Step 2.2: N-Methylation 2-Cyanobiphenyl 2-Cyanobiphenyl Primary_Amine 1-([1,1'-Biphenyl]-2-yl)methanamine 2-Cyanobiphenyl->Primary_Amine LiAlH₄ or Catalytic Hydrogenation Target_Molecule 1-([1,1'-Biphenyl]-2-yl)- N-methylmethanamine Primary_Amine->Target_Molecule Methyl Iodide, Base Methyl_Iodide Methyl_Iodide Methyl_Iodide->Target_Molecule Base Base Base->Target_Molecule

Pathway 2: Synthesis via N-Methylation.

Conclusion

Both of the outlined synthetic pathways offer viable and effective methods for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

Pathway 1, utilizing a Suzuki-Miyaura coupling followed by reductive amination, is a convergent approach that builds the key C-N bond in the final step. This can be advantageous for maximizing overall yield. Pathway 2 is a more linear sequence, which may be simpler to execute if the 2-cyanobiphenyl starting material is readily accessible. Both pathways employ well-established and high-yielding reactions, providing researchers with flexible options for accessing this important biphenyl derivative.

References

In-Depth Technical Guide: Characterization of 2-Phenylbenzylamine (CAS No. 1924-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for 2-Phenylbenzylamine, a versatile intermediate compound identified by CAS number 1924-77-2.[1] Utilized in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, a thorough understanding of its physicochemical and spectral properties is crucial for its effective application in research and development.[2] This document compiles available data on its physical characteristics, and while specific experimental protocols for publicly available spectra are not detailed in the literature, it outlines generalized methodologies for obtaining such characterization data.

Chemical Identity and Physical Properties

2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a biphenyl derivative with a primary amine functional group.[1] It is commonly available as a hydrochloride salt.[2] The fundamental properties of both the free base and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 1924-77-21924-77-2[1][3]
Molecular Formula C13H13NC13H13N·HCl[1][2]
Molecular Weight 183.25 g/mol 219.71 g/mol [1][2]
Appearance -White to pale yellow solid[2]
Boiling Point 106°C @ 1 mm Hg-[3]
Density 1.06 g/cm³-[3]
Purity (Typical) -≥ 97% (HPLC)[2]
Storage Conditions -0 - 8 °C in a dark, inert atmosphere[2][3]

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Phenylbenzylamine. While specific datasets from individual experiments are proprietary or not publicly detailed, this section presents the expected spectral characteristics and provides generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: Predicted ¹H and ¹³C NMR Spectral Data (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.2 - 7.6Aromatic CH127 - 130
Methylene Protons (-CH₂-)~3.8 - 4.2Methylene Carbon (-CH₂-)~45
Amine Protons (-NH₂)Variable (broad)Quaternary Carbons140 - 142

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of 2-Phenylbenzylamine hydrochloride is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons like those of the amine group.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 10-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set a spectral width of approximately 200-220 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 2.2: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (may be broad)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=C (aromatic)Stretch1450 - 1600
C-NStretch1020 - 1250

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ (for C₁₃H₁₃N)184.11
Molecular Ion [M]⁺ (for C₁₃H₁₃N)183.10

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • GC-MS: Inject the sample (potentially after derivatization to improve volatility) into the gas chromatograph. The separated components are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and analysis.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Compound Characterization

The process of characterizing a chemical entity like 2-Phenylbenzylamine follows a logical progression to confirm its identity, purity, and structure.

cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Final Analysis A Obtain Sample (CAS 1924-77-2) B Physical Characterization (Appearance, Solubility) A->B C Mass Spectrometry (Confirm Molecular Weight) B->C Proceed if physical properties match D NMR Spectroscopy (¹H, ¹³C - Elucidate Structure) C->D E IR Spectroscopy (Identify Functional Groups) D->E F Chromatography (HPLC/GC) (Assess Purity) E->F If structure is confirmed G Data Compilation and Review F->G

Caption: Workflow for the characterization of 2-Phenylbenzylamine.

Involvement in Signaling Pathways

Current literature and database searches do not indicate a direct, characterized role for 2-Phenylbenzylamine in specific biological signaling pathways.[1] Its primary significance in the context of drug development lies in its function as a synthetic building block or intermediate for creating more complex, pharmacologically active molecules.[2] The biological activities of the final products synthesized from 2-Phenylbenzylamine would then be investigated, but the intermediate itself is not typically the subject of such studies.

Conclusion

2-Phenylbenzylamine (CAS 1924-77-2) is a well-defined chemical intermediate with established physical and spectral properties. This guide provides the key characterization data and generalized experimental protocols necessary for its identification and use in a research and development setting. The logical workflow presented offers a standard procedure for the verification of this and similar chemical compounds. While not directly implicated in signaling pathways, its role as a precursor to bioactive molecules makes its thorough characterization a fundamental requirement for the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of data available for its immediate precursor, 1-([1,1'-Biphenyl]-2-yl)methanamine, and predicted data for the target molecule based on established spectroscopic principles. Detailed experimental protocols for the synthesis and spectroscopic analysis are provided to guide researchers in obtaining and interpreting this data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. The structural characterization of such molecules is fundamental for understanding their chemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating the molecular structure and purity of this compound. This guide aims to provide a detailed summary of the expected spectroscopic data and the methodologies for their acquisition.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a biphenyl scaffold with an N-methylmethanamine substituent at the 2-position of one of the phenyl rings.

Figure 1: Chemical Structure

Spectroscopic Data

NMR Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, the methylene protons adjacent to the nitrogen, and the N-methyl protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the twelve aromatic carbons of the biphenyl scaffold, the methylene carbon, and the N-methyl carbon.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H7.2 - 7.6 (m, 9H)127 - 142
-CH₂-N~3.6 (s, 2H)~55
N-CH₃~2.3 (s, 3H)~35
N-Hbroad s-

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary based on experimental conditions.

Data for 1-([1,1'-Biphenyl]-2-yl)methanamine: Publicly available information indicates that the ¹³C NMR spectrum for the primary amine has been recorded.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and C-N bond.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500 (weak to medium)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2800 - 3000
Aromatic C=C stretch1400 - 1600
C-N stretch1000 - 1250

Data for 1-([1,1'-Biphenyl]-2-yl)methanamine: A vapor phase IR spectrum is available for the primary amine.[1]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Ion Expected m/z Description
[M]⁺197.12Molecular Ion
[M-CH₃]⁺182.10Loss of a methyl group
[C₁₃H₁₂]⁺168.09Loss of the N-methylmethanamine group

Data for 1-([1,1'-Biphenyl]-2-yl)methanamine: A GC-MS spectrum is available for the primary amine.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: N-methylation of 1-([1,1'-Biphenyl]-2-yl)methanamine

A common method for the N-methylation of a primary amine is reductive amination.

synthesis_workflow Synthetic Pathway start 1-([1,1'-Biphenyl]-2-yl)methanamine reagents Formaldehyde (HCHO) Sodium borohydride (NaBH₄) Methanol (MeOH) start->reagents 1. React with product This compound reagents->product 2. Reduce purification Purification (Column Chromatography) product->purification 3. Isolate & Purify

Figure 2: Synthesis Workflow

Procedure:

  • Dissolve 1-([1,1'-Biphenyl]-2-yl)methanamine in methanol.

  • Add an aqueous solution of formaldehyde and stir the mixture at room temperature.

  • After formation of the intermediate imine, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • GC-MS:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier gas: Helium.

    • Ionization mode: Electron Impact (EI) at 70 eV.

  • LC-MS (ESI):

    • Mobile phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

    • Ionization mode: Positive ion mode.

analysis_workflow Spectroscopic Analysis Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectroscopic Data (Spectra and Peak Lists) nmr->data ir->data ms->data analysis Structural Elucidation and Verification data->analysis

Figure 3: Analysis Workflow

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for its synthesis and characterization. While a complete set of experimentally verified spectra for the target compound is not currently available in public databases, the information provided for its precursor and the predicted data serve as a valuable resource for researchers. The detailed methodologies will enable scientists to synthesize this compound and confirm its structure through standard spectroscopic techniques.

References

An In-depth Technical Guide to the Discovery and History of Biphenyl-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, making it an ideal framework for targeting a variety of biological receptors and enzymes. Within this broad class of molecules, biphenyl-2-ylmethanamine derivatives have emerged as a significant area of research, demonstrating a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents.

Discovery and History

The exploration of biphenyl derivatives in medicinal chemistry has a rich history, with early investigations focusing on their antimicrobial and anti-inflammatory properties. The functionalization of the biphenyl core has been a key strategy to modulate the pharmacological profile of these molecules. The introduction of a methanamine group at the 2-position of the biphenyl ring system created a new class of compounds with distinct biological activities, largely driven by the ability of the amine to interact with biological targets through hydrogen bonding and ionic interactions.

While a singular "discovery" of the entire class is difficult to pinpoint, the development of synthetic methodologies such as the Suzuki-Miyaura and Ullmann couplings in the latter half of the 20th century significantly accelerated the exploration of functionalized biphenyls, including the biphenyl-2-ylmethanamine scaffold.[1][2] Re-search into central nervous system (CNS) disorders, in particular, has driven the investigation of these derivatives, with early studies exploring their potential as modulators of various neurotransmitter receptors and transporters.[3] A significant milestone in the field was the discovery of specific biphenyl-2-ylmethanamine derivatives as potent inhibitors of the dopamine transporter (DAT), highlighting their potential in the treatment of psychostimulant use disorders.[4] More recently, the biphenyl-2-ylmethanamine scaffold has been investigated for its role in modulating other CNS targets, including 5-HT7 receptors for depression and neuropathic pain, and as potential positive allosteric modulators (PAMs) of AMPA receptors for cognitive enhancement.[5][6]

Synthetic Methodologies

The primary and most versatile method for the synthesis of the core biphenyl-2-ylmethanamine scaffold is the reductive amination of biphenyl-2-carboxaldehyde. This two-step, one-pot reaction is highly efficient and allows for the introduction of a wide variety of substituents on the amine nitrogen.

General Synthetic Workflow

G start Biphenyl-2-carboxaldehyde imine Imine/Iminium Ion Intermediate start->imine Condensation (Acid Catalyst) amine Amine (R1R2NH) amine->imine reductant Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) product Biphenyl-2-ylmethanamine Derivative reductant->product imine->product Reduction G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Downstream Signaling Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Opens PAM Biphenyl-2-ylmethanamine Derivative (PAM) PAM->AMPAR Binds to allosteric site Na_Ca Na+, Ca2+ Ion_Channel->Na_Ca Influx EPSP Enhanced EPSP Na_Ca->EPSP Leads to CaMKII CaMKII Activation EPSP->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression CREB->BDNF LTP Synaptic Plasticity (LTP) BDNF->LTP

References

The Rising Therapeutic Potential of N-Methylated Biphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic introduction of an N-methyl group to biphenyl-containing compounds has emerged as a powerful tool to modulate their pharmacological properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of N-methylated biphenyl compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to support ongoing research and drug development efforts.

Diverse Biological Activities of N-Methylated Biphenyls

N-methylated biphenyl derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic intervention in various diseases. Key areas of investigation include their potential as anticancer agents, anticonvulsants, and modulators of key enzymes and receptors involved in neurological disorders.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-methylated biphenyl amides and related structures. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.

Table 1: Anticancer Activity of N-Methylated Biphenyl Amide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 BiphenylamideSKBr3 (Breast)0.73 ± 0.07[1]
2 BiphenylamideMCF-7 (Breast)1.15 ± 0.18[1]
3 Melatonin-Biphenyl ConjugateSW480 (Colon)70.89 ± 11.72 (LC50)
4 Hydroxylated BiphenylMelanoma Cell Lines1.7 ± 0.5[2]
5 Biphenyl Amide AnalogueA549 (Lung)1.34[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. LC50: Lethal concentration 50.

Anticonvulsant Activity

N-methylated biphenyl compounds have also emerged as a promising class of anticonvulsant agents. Studies have shown their efficacy in animal models of seizures, suggesting their potential for the treatment of epilepsy.

Table 2: Anticonvulsant Activity of N-Methylated Biphenyl Derivatives

Compound IDDerivative ClassAnimal ModelED50 (mg/kg)Reference
6e N,N-bis((4′-methyl-[1,1′-biphenyl]-4-yl)methyl)-4-morpholinoaniline6 Hz Psychomotor SeizureLess Active[4]
7i N,N-bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivative6 Hz Psychomotor SeizureLess Active[4]
8 (3′-trifluoromethoxybiphenyl-4-yl)methylammonium chlorideMaximal Electroshock Seizure (rat, p.o.)> Phenytoin[5]
192 2-acetylnaphthalene derivativeMaximal Electroshock Seizure (i.p.)24.41[6]

ED50: Median effective dose required to produce a therapeutic effect in 50% of the population.

Enzyme and Receptor Modulation

The introduction of an N-methyl group can significantly influence the binding affinity and selectivity of biphenyl derivatives for specific enzymes and receptors. This has been particularly explored in the context of neurological and psychiatric disorders.

Table 3: Enzyme and Receptor Inhibitory Activity of N-Methylated Biphenyl Derivatives

Compound IDTargetActivityKi (nM) / IC50 (µM)Reference
1-8 5-HT7 ReceptorAntagonist8.69 (Ki)[7]
Bifemelane Monoamine Oxidase-A (MAO-A)Inhibitor4.20 µM (Ki)[6]
Bifemelane Monoamine Oxidase-B (MAO-B)Inhibitor46.0 µM (Ki)[6]

Ki: Inhibition constant, a measure of the inhibitor's binding affinity. A lower value indicates a stronger inhibitor.

Key Signaling Pathways

The biological effects of N-methylated biphenyl compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Hsp90 Signaling Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[7] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.[7]

Hsp90_Signaling_Pathway Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilization Ubiquitination Ubiquitination Hsp90->Ubiquitination Inhibitor N-Methylated Biphenyl Inhibitor Inhibitor->Hsp90 Inhibition ClientProteins->Ubiquitination Degradation Pathway CellSurvival Cell Survival & Proliferation ClientProteins->CellSurvival Proteasome Proteasome Degradation Ubiquitination->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis

Caption: Hsp90 inhibition by N-methylated biphenyl compounds.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including mood regulation, learning, and memory.[8] Antagonists of the 5-HT7 receptor have shown potential as antidepressants.[7] Activation of the 5-HT7 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[1]

Gs_Signaling_Pathway Ligand Serotonin (5-HT) Receptor 5-HT7 Receptor Ligand->Receptor Antagonist N-Methylated Biphenyl Antagonist Antagonist->Receptor G_alpha_s Gαs Receptor->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression

Caption: Antagonism of the 5-HT7 receptor signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of N-methylated biphenyl compounds involve a range of standard and specialized laboratory techniques.

General Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl scaffolds.[9]

Suzuki_Miyaura_Workflow Start Start Materials: Aryl Halide & Boronic Acid Reaction Reaction Setup: - Pd Catalyst - Base - Solvent Start->Reaction Heating Heating & Stirring Reaction->Heating Workup Aqueous Work-up Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product N-Methylated Biphenyl Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (e.g., bromo- or iodoarene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.[10]

N-Methylation of Biphenyl Amides

A common method for the N-methylation of amides involves the use of a methylating agent in the presence of a base.

Materials:

  • Biphenyl amide

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the biphenyl amide in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the base to the solution and stir for a specified time at room temperature.

  • Cool the reaction mixture in an ice bath and add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the N-methylated product by column chromatography.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the N-methylated biphenyl compound and a vehicle control.

  • Incubate the plates for an additional 48 to 72 hours.[9]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[9]

Conclusion

The N-methylation of biphenyl compounds represents a highly effective strategy for the development of novel therapeutic agents with diverse biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, neurology, and beyond. Further exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will undoubtedly pave the way for the clinical translation of this promising class of molecules.

References

Navigating the Physicochemical Landscape of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is a molecule of significant interest within the landscape of chemical research and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from laboratory curiosity to a viable candidate in preclinical and clinical studies. Solubility directly influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways. This technical guide addresses the current scarcity of public data on this compound by providing a robust framework for systematically determining these critical attributes. Detailed, industry-standard experimental protocols for thermodynamic and kinetic solubility, as well as comprehensive stability testing including forced degradation studies, are presented. This document is intended to empower researchers to generate high-quality, reproducible data essential for informed decision-making in the development pipeline.

Predicted Physicochemical Profile

Based on its molecular structure, a qualitative prediction of the solubility and stability of this compound can be inferred.

  • Stability: The core biphenyl structure is generally stable. However, the secondary benzylic amine moiety represents a potential site for chemical instability. Secondary amines can be susceptible to oxidation compared to primary or tertiary amines.[4] The benzylic carbon-hydrogen bond could be prone to oxidation, potentially forming N-oxides or other degradation products.[5][6] Furthermore, as a benzylic amine, the C-N bond could be susceptible to cleavage under certain harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, or through photolytic degradation.

Experimental Protocols

The following sections detail standardized protocols for the quantitative determination of solubility and stability.

Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature and pH.[7]

Methodology:

  • Preparation of Solvent Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and select relevant organic solvents for analysis.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) in a preliminary experiment.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Reporting: Express the solubility in units of µg/mL or µM.

2.1.2. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent like DMSO.[9][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 20 mM).

  • Serial Dilution: Dispense the DMSO stock solution into a 96-well plate.

  • Addition to Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[9]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[9]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. This indicates the point at which the compound precipitates out of solution.

Stability Assessment

2.2.1. Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period, as outlined by ICH guidelines.

Methodology:

  • Sample Preparation: Prepare samples of the solid drug substance and, if applicable, solutions in relevant formulations. Package them in the proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers maintained at specific long-term storage conditions (e.g., 25°C/60% Relative Humidity) and accelerated conditions (e.g., 40°C/75% RH).

  • Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay (potency), degradation products, and other relevant physical or chemical attributes using a validated, stability-indicating HPLC method.[11]

2.2.2. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated testing to identify potential degradation products and pathways. This is critical for developing stability-indicating analytical methods.[12][13]

Methodology:

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (an aqueous/organic co-solvent may be necessary for poorly soluble compounds).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 N to 1 N HCl and maintain at a controlled temperature (e.g., 60°C) for up to 48 hours.[13]

    • Base Hydrolysis: Add 0.1 N to 1 N NaOH and maintain at a controlled temperature (e.g., 60°C) for up to 48 hours.[13]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for up to 48 hours.[5]

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 70°C) for 48 hours.

    • Photolytic Stress: Expose the solution (and solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the main compound peak corresponds to the increase in degradation product peaks.[6]

Data Presentation

Quantitative data should be organized systematically for clear interpretation and comparison.

Table 1: Solubility of this compound

Solvent/Buffer (pH)Temperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)37Kinetic
0.1 N HCl (pH 1.0)25Thermodynamic
Acetate Buffer (pH 4.5)25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
Acetonitrile25Thermodynamic
Dichloromethane25Thermodynamic

Table 2: Stability of this compound under Forced Degradation

Stress ConditionDuration (hours)% Assay RemainingNumber of DegradantsMajor Degradant (% Area)
Control (No Stress)48
0.1 N HCl @ 60°C48
0.1 N NaOH @ 60°C48
3% H₂O₂ @ RT48
Heat @ 70°C48
Photolytic-

Visualization of Experimental Workflows

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh Excess Solid Compound add_compound Add Excess Compound to Known Volume of Solvent prep_compound->add_compound prep_solvent Prepare Solvent Media (e.g., Buffers, Organic Solvents) prep_solvent->add_compound agitate Seal and Agitate at Constant Temperature (24-48 hours) add_compound->agitate phase_sep Phase Separation (Centrifuge or Filter) agitate->phase_sep quantify Quantify Supernatant (HPLC-UV or LC-MS) phase_sep->quantify result Calculate Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions (Parallel Exposure) cluster_results Data Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Unstressed Control start->control analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products mass_balance Assess Mass Balance analysis->mass_balance control->analysis

References

Known synonyms and alternative names for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides a comprehensive technical overview of BI 882370, a highly potent and selective RAF kinase inhibitor. While the initial query referenced "1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine," the compound that aligns with the context of advanced cancer research and drug development is BI 882370. This guide is intended for researchers, scientists, and professionals in the field of drug development, detailing the biochemical interactions, cellular effects, and preclinical data associated with this compound.

Synonyms and Alternative Names

The compound BI 882370 is most commonly referred to by this designation. Alternative names and synonyms include:

  • BI-882370

  • BI882370

  • Propane-1-sulfonic acid (3-{5-[(1-ethyl-piperidin-4-yl)-methyl-amino]-3-pyrimidin-5-yl-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluoro-phenyl)-amide (IUPAC Name)[1]

  • N-(3-(5-((1-ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)propane-1-sulfonamide (IUPAC Name)[2]

Mechanism of Action

BI 882370 is a pan-RAF inhibitor, demonstrating potent activity against the oncogenic BRAF V600E mutant, as well as wild-type BRAF (WT BRAF) and CRAF kinases. A key characteristic of BI 882370 is its binding to the "DFG-out" inactive conformation of the BRAF kinase.[3][4][5] This binding mode is distinct from some other RAF inhibitors that target the "DFG-in" active conformation and is thought to contribute to its high potency and selectivity.[3][5] By inhibiting RAF kinases, BI 882370 effectively blocks the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is a critical regulator of cell proliferation and survival.[4]

Quantitative Data: Potency and Efficacy

The potency of BI 882370 has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of BI 882370 Against RAF Kinases [2][3]

Target KinaseIC50 (nM)
BRAF V600E0.4
BRAF WT0.8
CRAF0.6

Table 2: Cellular Efficacy of BI 882370 in BRAF V600E Mutant Cell Lines [3][4]

Cell LineEC50 (nM) for p-MEK/p-ERK InhibitionEC50 (nM) for Proliferation Inhibition
A3750.3 - 0.51-10
SK-MEL-280.71-10

BI 882370 has demonstrated significantly higher potency in inhibiting the proliferation of human BRAF-mutant melanoma cells, being approximately 100 times more potent than vemurafenib.[4][5] Notably, wild-type cells are not significantly affected at concentrations up to 1,000 nM.[4][5]

Experimental Protocols

The characterization of BI 882370's mechanism of action is based on a range of standard and specialized experimental protocols.

Biochemical Kinase Assay (for IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 882370 against purified RAF kinase enzymes.[3]

  • Methodology:

    • Purified recombinant RAF kinases (BRAF V600E, BRAF WT, CRAF) are used.

    • The kinases are incubated with their substrate (e.g., MEK1) and ATP in a suitable buffer system.

    • BI 882370 is added across a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The phosphorylation of the substrate is quantified using methods such as ELISA, TR-FRET, or radiometric assays.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Cellular Phospho-ERK Assay (for EC50 Determination)

  • Objective: To determine the half-maximal effective concentration (EC50) of BI 882370 for the inhibition of downstream signaling in cancer cell lines.[3]

  • Methodology:

    • BRAF V600E mutant cancer cell lines (e.g., A375, SK-MEL-28) are cultured.

    • Cells are treated with a range of concentrations of BI 882370 for a specified time (e.g., 2 hours).

    • Cells are lysed, and the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) are measured by Western blotting or cell-based ELISA.

    • The signal is normalized to total protein concentration or a housekeeping protein.

    • EC50 values are determined by plotting the normalized signal against the inhibitor concentration and fitting to a dose-response curve.[6]

Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of BI 882370 on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a serial dilution of BI 882370 for a prolonged period (e.g., 3 days).[7]

    • Cell viability is measured using a reagent such as resazurin or by quantifying ATP levels.

    • The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

    • EC50 values for proliferation inhibition are calculated from the dose-response curve.

In Vivo Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of BI 882370 in a living organism.

  • Methodology:

    • Human melanoma or colorectal carcinoma cells with BRAF mutations are subcutaneously implanted into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • BI 882370 is administered orally at specified doses (e.g., 25 mg/kg, twice daily).[7][8]

    • Tumor volume and body weight are measured regularly throughout the study.

    • Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates Gene Expression BI_882370 BI 882370 BI_882370->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of BI 882370 on RAF kinases.

Cellular_Potency_Workflow cluster_workflow Experimental Workflow for Cellular Potency (EC50) start Start: BRAF-mutant cancer cells seed_cells 1. Seed cells in 96-well plates start->seed_cells treat_cells 2. Treat cells with serial dilutions of BI 882370 seed_cells->treat_cells incubate 3. Incubate for a defined period (e.g., 2 hours) treat_cells->incubate lyse_cells 4. Lyse cells incubate->lyse_cells measure_pERK 5. Measure p-ERK levels (e.g., ELISA, Western Blot) lyse_cells->measure_pERK analyze_data 6. Analyze data and calculate EC50 measure_pERK->analyze_data end_result Result: EC50 value analyze_data->end_result

Caption: A typical experimental workflow for determining the cellular potency of BI 882370.

Resistance and Combination Therapies

Despite its initial efficacy, resistance to BI 882370 can develop over time.[8] However, studies have shown that a combination of BI 882370 with a MEK inhibitor, such as trametinib, can lead to more pronounced tumor regression and delay the onset of resistance.[8][9]

Conclusion

BI 882370 is a potent and selective pan-RAF inhibitor that distinguishes itself through its "DFG-out" binding mode. Its high potency against both mutant and wild-type RAF kinases translates to significant anti-proliferative activity in BRAF-mutant cancer cells and robust anti-tumor efficacy in preclinical models. While acquired resistance remains a challenge, combination therapies offer a promising avenue to enhance and prolong the clinical benefit of this class of inhibitors.

References

A Technical Guide to the Thermochemical Data of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the standard experimental and computational workflows for determining key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. The protocols and data presentation formats provided herein serve as a template for the systematic thermochemical characterization of new chemical entities.

Data Presentation: A Template for Thermochemical Properties

While specific values for the target compound are yet to be determined, the following tables illustrate the standard format for presenting such data. For illustrative purposes, some data for the parent molecule, biphenyl, may be included where available.

Table 1: Computed Molecular Properties

PropertyValueUnitMethod
Molecular FormulaC₁₄H₁₅N--
Molecular Weight197.28 g/mol -
XLogP33.4-Computed
Hydrogen Bond Donor Count1-Computed
Hydrogen Bond Acceptor Count1-Computed
Rotatable Bond Count3-Computed

Table 2: Standard Molar Thermochemical Data (Gas Phase, 298.15 K)

PropertySymbolValueUnit
Enthalpy of FormationΔfH°(g)To be determinedkJ/mol
Standard EntropyS°(g)To be determinedJ/(mol·K)
Heat Capacity (constant pressure)C_p(g)To be determinedJ/(mol·K)

Table 3: Condensed Phase and Phase Change Thermochemistry (298.15 K)

PropertySymbolValueUnit
Enthalpy of Formation (crystal)ΔfH°(cr)To be determinedkJ/mol
Enthalpy of CombustionΔcH°(cr)To be determinedkJ/mol
Enthalpy of FusionΔfusH°To be determinedkJ/mol
Enthalpy of VaporizationΔvapH°To be determinedkJ/mol
Enthalpy of SublimationΔsubH°To be determinedkJ/mol

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical data relies on a set of precise experimental techniques. The following sections detail the methodologies for key experiments.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[1][2]

Protocol:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified solid sample is placed in a crucible within the bomb calorimeter.

  • Bomb Assembly: A fuse wire is attached to the electrodes, touching the sample to ensure ignition. The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited via an electrical current. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The gross heat of combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter (the calibration factor).[1]

  • Corrections: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the fuse wire. This yields the standard internal energy of combustion (ΔcU°).

  • Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).[3]

For low-volatility solids, the enthalpy of sublimation can be derived from vapor pressure measurements at different temperatures using the Knudsen effusion method.[4][5][6]

Protocol:

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss through the orifice due to sublimation is measured over time, typically using a highly sensitive microbalance.[7]

  • Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated from the rate of mass loss using the Knudsen equation.[7]

  • Temperature Dependence: Steps 3 and 4 are repeated at several different temperatures.

  • Clausius-Clapeyron Analysis: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[6]

DSC is used to measure the heat capacity of the compound as a function of temperature and to determine the enthalpies of any phase transitions (e.g., melting).[8][9]

Protocol:

  • Sample Encapsulation: A small, accurately weighed sample (typically 2-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the displacement of the baseline in the DSC thermogram.

    • Enthalpy of Fusion: If the sample melts, a peak will appear on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°).[10]

Computational Thermochemistry Workflow

In parallel with, or as an alternative to, experimental methods, computational chemistry provides a powerful means to predict thermochemical properties.[11][12] High-accuracy composite methods are often employed to achieve results within "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[13]

Protocol:

  • Geometry Optimization: The 3D structure of the molecule is optimized at a suitable level of theory, often a density functional theory (DFT) method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d)).[14]

  • Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[12]

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated on the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a large basis set.[15]

  • Composite Method Calculation: To achieve high accuracy, composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (e.g., CBS-QB3) are used. These methods combine energies from calculations at different levels of theory and with different basis sets to approximate a very high-level calculation at a lower computational cost.[13]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization method or an isodesmic reaction scheme.

    • Atomization Method: The computed total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms.[16]

    • Isodesmic Reaction Method: A balanced chemical reaction is devised where the types of chemical bonds are conserved on both sides of the equation. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined with significant cancellation of computational errors.[11]

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the processes described above.

G cluster_0 Experimental Workflow A Synthesis & Purification of Compound B Sample Characterization (NMR, MS, etc.) A->B C Combustion Calorimetry B->C D Knudsen Effusion or TGA B->D E Differential Scanning Calorimetry (DSC) B->E F Calculate ΔcH°(cr) C->F G Calculate P(T) D->G H Measure Cp, ΔfusH° E->H I Derive ΔfH°(cr) F->I J Derive ΔsubH° G->J K Derive ΔfH°(g) I->K J->K

Caption: General experimental workflow for determining thermochemical properties.

G cluster_1 Computational Workflow Comp_A Propose Molecular Structure Comp_B Geometry Optimization (e.g., DFT/B3LYP) Comp_A->Comp_B Comp_C Frequency Calculation Comp_B->Comp_C Comp_D Verify Minimum Energy Structure Comp_C->Comp_D Comp_E Calculate ZPVE & Thermal Corrections Comp_D->Comp_E Comp_F High-Level Single Point Energy Calculation (e.g., CCSD(T)) Comp_D->Comp_F Comp_I Derive ΔfH°(g) Comp_E->Comp_I Comp_G Apply Composite Method (e.g., G4, CBS-QB3) Comp_F->Comp_G Comp_H Calculate Total Atomization Energy Comp_G->Comp_H Comp_H->Comp_I

Caption: Typical workflow for computational thermochemistry.

G cluster_2 Thermochemical Cycle Elements Constituent Elements (Standard State) Solid Compound (crystal) Elements->Solid  ΔfH°(cr) Gas Compound (gas) Elements->Gas  ΔfH°(g) Solid->Gas  ΔsubH°

Caption: Relationship between enthalpies of formation and sublimation.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. The described methodology is based on the robust and widely applicable reductive amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1] This protocol outlines the reaction of biphenyl-2-carboxaldehyde with methylamine in the presence of a suitable reducing agent. Detailed steps for the reaction setup, monitoring, workup, and purification are provided to ensure reproducibility. This guide is intended for researchers in organic synthesis and medicinal chemistry who require a reliable method for preparing this and structurally related biphenyl derivatives.

Introduction

This compound is a biphenyl derivative of interest in medicinal chemistry and materials science due to its structural motifs. The biphenyl scaffold is a privileged structure in many biologically active compounds, and the secondary amine provides a key functional group for further synthetic modifications. The synthesis of such amines is often efficiently achieved through reductive amination, which involves the condensation of a carbonyl compound with an amine to form an imine, followed by in-situ reduction to the corresponding amine.[1][2][3] This one-pot procedure is highly valued for its efficiency and broad substrate scope.[3]

This application note details a laboratory-scale protocol for the synthesis of the target compound via the reductive amination of biphenyl-2-carboxaldehyde and methylamine.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction:

  • Imine Formation: Biphenyl-2-carboxaldehyde reacts with methylamine to form the corresponding imine.

  • Reduction: The in-situ generated imine is reduced to the target secondary amine using a reducing agent such as sodium triacetoxyborohydride.

Scheme 1: Reductive Amination for the Synthesis of this compound

(Note: An illustrative image of the reaction scheme would be placed here in a formal document.)

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Biphenyl-2-carboxaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Methylamine solution (40% in H₂O)Synthesis gradeMerck
Sodium triacetoxyborohydrideSynthesis gradeSigma-Aldrich
Dichloromethane (DCM), anhydrousDriSolv®, ≥99.8%EMD Millipore
Acetic acid, glacialACS reagent, ≥99.7%Fisher Chemical
Saturated sodium bicarbonate solutionLaboratory gradeIn-house prep.
Anhydrous magnesium sulfateLaboratory gradeVWR Chemicals
Diethyl etherACS reagentFisher Chemical
HexanesACS reagentFisher Chemical
Ethyl acetateACS reagentFisher Chemical

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add biphenyl-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M).

  • Addition of Amine: Add methylamine solution (1.2 eq) to the stirred solution at room temperature.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the reaction mixture to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data expected from this synthesis.

ParameterValueMethod of Analysis
Reactant Ratios
Biphenyl-2-carboxaldehyde1.0 eq-
Methylamine1.2 eq-
Sodium triacetoxyborohydride1.5 eq-
Reaction Conditions
Temperature0 °C to RTThermometer
Time12-24 hoursTLC
Product Characterization
Yield75-90%Gravimetric
Purity>98%HPLC, NMR
AppearanceColorless oilVisual

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup Dissolve Biphenyl-2-carboxaldehyde in anhydrous DCM. B 2. Addition of Reagents Add methylamine solution and glacial acetic acid. A->B Next Step C 3. Imine Formation Stir at room temperature for 30-60 minutes. B->C Catalysis D 4. Reduction Cool to 0°C and add sodium triacetoxyborohydride. C->D Proceed to reduction E 5. Reaction Stir at room temperature for 12-24 hours. Monitor by TLC. D->E Initiate reduction F 6. Quenching Add saturated NaHCO₃ solution. E->F Reaction complete G 7. Extraction Extract with DCM. F->G Neutralize H 8. Drying and Concentration Dry organic layers over MgSO₄ and evaporate solvent. G->H Isolate organic phase I 9. Purification Purify by flash column chromatography. H->I Crude product J Final Product This compound I->J Pure product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle under an inert atmosphere and avoid contact with water during the reaction.

  • The quenching process with sodium bicarbonate generates gas; ensure adequate venting.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound via reductive amination. This procedure is amenable to laboratory-scale synthesis and can likely be adapted for the preparation of analogous compounds. The detailed steps and data provided serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and other applications.

References

Application Notes and Protocols for the Quantification of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is a biphenyl methylamine derivative. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug development, quality control, and research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific published methods for this analyte, the following protocols are based on established analytical methodologies for structurally similar aromatic amines and biphenyl compounds. These notes are intended to serve as a comprehensive guide for method development and validation.

Analytical Techniques Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for quantifying the analyte in bulk materials and pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and is suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices.

Data Presentation: Quantitative Performance (Illustrative)

The following tables summarize the typical validation parameters expected for the described analytical methods, based on performance for similar compounds. These values should be established during in-house method validation.

Table 1: HPLC with UV Detection - Illustrative Performance

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.995> 0.999
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)Signal-to-Noise ≥ 3~0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10~0.15 µg/mL
SpecificityNo interference at the retention time of the analyteHigh

Table 2: GC-MS - Illustrative Performance

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.995> 0.998
Accuracy (% Recovery)97.0 - 103.0%98.2 - 102.5%
Precision (% RSD)≤ 5.0%< 3.0%
Limit of Detection (LOD)Signal-to-Noise ≥ 3~0.1 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10~0.3 ng/mL
SpecificityHigh (based on mass fragmentation)High

Table 3: LC-MS/MS - Illustrative Performance

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.998> 0.999
Accuracy (% Recovery)85.0 - 115.0% (for bioanalysis)95.7 - 104.3%
Precision (% RSD)≤ 15.0% (for bioanalysis)< 10.0%
Limit of Detection (LOD)Signal-to-Noise ≥ 3~10 pg/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10~50 pg/mL
SpecificityVery High (based on precursor/product ion transition)Very High

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in drug substances and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A Biphenyl phase column can also offer alternative selectivity for aromatic compounds.[1]

  • Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like ammonium formate) is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance (λmax), likely around 254-280 nm for a biphenyl chromophore.

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Solution (Drug Substance): Accurately weigh and dissolve the sample in the solvent to a known concentration.

  • Sample Solution (Dosage Form): Crush tablets or dissolve the contents of capsules in a suitable solvent. Further extraction, sonication, and filtration may be necessary to ensure complete dissolution and removal of excipients.

3. Validation Procedure (as per ICH Q2(R1) Guidelines): [2][3][4][5][6]

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).

  • Specificity: Analyze a placebo and samples spiked with potential impurities or degradation products to ensure no interference with the analyte peak.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for thermally stable and volatile compounds. Derivatization is recommended to improve the chromatographic properties of the amine.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and characteristic fragment ions to enhance sensitivity and selectivity.

2. Derivatization and Sample Preparation:

  • Derivatization: Silylation is a common technique for amines.[7] For example, react the dried sample extract with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60-80°C.[8] Acylation with agents like benzoyl chloride can also be effective.[9]

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization agent and a catalyst (if needed) and heat to complete the reaction.

    • Dilute the derivatized sample with a suitable solvent before injection.

3. Validation Procedure:

  • Follow the ICH guidelines as described for the HPLC method, adapting the procedures for a GC-MS workflow. An internal standard (e.g., a deuterated analog of the analyte) is highly recommended for quantitative accuracy.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for bioanalytical applications (e.g., plasma, urine) and trace-level impurity analysis.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., ≤ 2.7 µm) for higher throughput. A Biphenyl stationary phase can provide good retention and selectivity for aromatic amines in reversed-phase LC-MS.[1][10]

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and one or two specific product ions after collision-induced dissociation.

    • Optimization: The infusion of a standard solution of the analyte is necessary to optimize the precursor and product ions, as well as other MS parameters like collision energy and cone voltage.

2. Sample Preparation:

  • Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. Centrifuge and analyze the supernatant.

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and concentrating the analyte.[11][12] A mixed-mode or polymer-based sorbent can be used.

3. Validation Procedure:

  • Follow the ICH guidelines and specific regulatory guidance for bioanalytical method validation if applicable. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in biological matrices.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation (C18 or Biphenyl Column) Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation (e.g., DB-5ms Column) Inject->Separate Detect Mass Spectrometry (EI) Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve (with Internal Standard) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Sample Cleanup (SPE, LLE, or Protein Precipitation) Inject Inject into LC Prep->Inject Spike Add Internal Standard Spike->Prep Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. The described method is suitable for purity assessments, stability studies, and quality control of this compound in bulk drug substance and pharmaceutical formulations. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. All experimental procedures, system suitability criteria, and data presentation are outlined to facilitate implementation in a laboratory setting.

Introduction

This compound is a biphenyl derivative with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. This document provides a detailed protocol for an HPLC method specifically developed and optimized for this compound.

Physicochemical Properties

A summary of the computed physicochemical properties for a closely related compound, 1-Biphenyl-2-ylmethanamine, is provided below to inform the chromatographic approach.

PropertyValueReference
Molecular Weight183.25 g/mol [1]
XLogP3-AA2.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count2[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Phenyl-based columns can also be considered as an alternative for enhanced aromatic selectivity.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Trifluoroacetic acid, analytical grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the material under investigation in the diluent to achieve a target concentration of 0.1 mg/mL.

HPLC Method Parameters

The following chromatographic conditions are recommended:

ParameterSetting
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data from the analysis of the this compound standard solution under the specified HPLC conditions.

AnalyteRetention Time (min)Peak Area (mAU*s)Tailing FactorTheoretical Plates
This compound~12.512501.25500

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing sol_prep Solution Preparation (Mobile Phase, Standard, Sample) instrument_setup Instrument Setup sol_prep->instrument_setup sst System Suitability Test instrument_setup->sst sample_injection Sample Injection sst->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: Workflow for HPLC analysis.

Method Validation Parameters

This diagram shows the logical relationship between key validation parameters for an analytical method.

G Method Validation Parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for method validation.

Discussion

The developed HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 column offers good retention and separation for this moderately non-polar compound. The biphenyl moiety of the analyte suggests that a phenyl-based stationary phase could also be a suitable alternative, potentially offering enhanced selectivity through pi-pi interactions.[2] The gradient elution allows for the effective separation of the main analyte from potential impurities with different polarities. The addition of formic acid to the mobile phase helps to ensure good peak shape for the amine-containing analyte by controlling its ionization state. The detection wavelength of 254 nm is appropriate for aromatic compounds.

For the analysis of chiral purity, a dedicated chiral stationary phase (CSP) would be necessary.[3][4] Polysaccharide-based CSPs are commonly used for the separation of enantiomers of pharmaceutical compounds.[3]

Conclusion

This application note provides a comprehensive and detailed HPLC method for the analysis of this compound. The protocol is designed to be readily implemented in a quality control or research laboratory setting. The provided experimental details, system suitability criteria, and data presentation guidelines will ensure consistent and reliable results. Further validation studies should be performed in accordance with ICH guidelines to demonstrate the method's suitability for its intended purpose.[5][6]

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of interest in forensic science and drug development, its accurate identification and quantification are crucial. The methodologies detailed below are based on established principles for the analysis of novel psychoactive substances (NPS) and aromatic amines.[1][2][3] This application note includes detailed experimental protocols, instrument parameters, predicted mass spectral data, and method validation parameters to guide researchers in developing and implementing a robust analytical method.

Introduction

This compound is a designer drug analog and an aromatic amine. The structural similarity to other psychoactive substances necessitates reliable analytical methods for its detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and analytical toxicology due to its high chromatographic resolution and definitive mass spectral identification capabilities.[1][4] The volatility and thermal stability of this compound make it well-suited for GC-MS analysis. This protocol outlines a complete workflow, from sample preparation to data analysis, providing a solid foundation for its application in research and quality control settings.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of the analyte from a biological matrix such as urine or plasma.

  • Sample Collection : To a 2 mL polypropylene centrifuge tube, add 1 mL of the sample (e.g., urine, plasma).

  • Internal Standard Spiking : Add 20 µL of an internal standard (IS) solution (e.g., Diphenhydramine-d3 at 5 µg/mL in methanol) to each sample, calibrator, and quality control sample. Vortex for 10 seconds.

  • Basification : Adjust the sample pH to approximately 9-10 by adding 100 µL of saturated sodium bicarbonate or 1M sodium hydroxide solution. This step ensures the analyte is in its free base form, enhancing extraction efficiency. Vortex briefly.

  • Extraction : Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation : Centrifuge the samples at 4000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection : Carefully transfer the lower organic layer into a clean glass tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of ethyl acetate. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer : Transfer the reconstituted sample to a 200 µL glass autosampler vial insert for GC-MS analysis.

Calibration Standards and Quality Control
  • Stock Solution : Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Mixture : Prepare a series of working standard solutions by serially diluting the stock solution in methanol.

  • Calibration Curve : Prepare a set of calibration standards (e.g., 5, 10, 25, 50, 100, 250, 500 ng/mL) by spiking the appropriate amount of working standard solution into a blank matrix (e.g., drug-free urine). Prepare these standards using the same extraction procedure as the unknown samples.

Data Presentation

Quantitative data for the GC-MS method is summarized below. Table 1 details the instrumental parameters, Table 2 provides the predicted mass spectral fragmentation data for the target analyte, and Table 3 presents hypothetical method validation parameters.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC System or equivalent
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium, 99.999% purity
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 100°C, hold for 1 min. Ramp: 20°C/min to 300°C. Hold: 5 min.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.290°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 40 - 550
Scan ModeFull Scan

Table 2: Predicted Electron Ionization Mass Spectral Data for this compound

The fragmentation of N-methylbenzylamine derivatives is typically dominated by alpha-cleavage, leading to the formation of a stable benzylic cation.[5]

m/z (Predicted)Relative IntensityProposed Fragment IonStructure
197Low[M]+• (Molecular Ion)[C₁₄H₁₅N]+•
182Moderate[M - CH₃]+ (Loss of methyl group)[C₁₃H₁₂N]+
167High (Base Peak) [M - CH₂NHCH₃]+ (Benzylic cleavage)[C₁₃H₁₁]+
152Moderate[C₁₂H₈]+ (Loss of CH₃ from biphenylmethyl cation)[C₁₂H₈]+
44Moderate[CH₂=N⁺HCH₃] (Iminium ion)[C₂H₆N]+

Table 3: Hypothetical Method Validation Parameters

ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the predicted mass spectral fragmentation pathway for the analyte.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (1 mL Urine/Plasma) Spike 2. IS Spiking Sample->Spike Basify 3. Basification (pH 9-10) Spike->Basify Extract 4. Liquid-Liquid Extraction (Dichloromethane) Basify->Extract Evap 5. Evaporation (N2 Stream) Extract->Evap Recon 6. Reconstitution (Ethyl Acetate) Evap->Recon GC_Inject 7. GC Injection & Separation Recon->GC_Inject MS_Detect 8. MS Detection (EI) GC_Inject->MS_Detect Data_Acq 9. Data Acquisition MS_Detect->Data_Acq Data_Proc 10. Data Analysis (Quantification & Identification) Data_Acq->Data_Proc Report 11. Reporting Data_Proc->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway Predicted EI Fragmentation Pathway Parent Parent Molecule This compound MolIon Molecular Ion [M]+• m/z = 197 Parent->MolIon -e⁻ Frag167 Benzylic Cleavage Biphenylmethyl Cation m/z = 167 (Base Peak) MolIon->Frag167 - •CH2NHCH3 Frag182 Loss of -CH3 [M - CH3]+ m/z = 182 MolIon->Frag182 - •CH3 Frag44 Iminium Ion [CH2NHCH3]+ m/z = 44 MolIon->Frag44 Rearrangement & Cleavage

Caption: Predicted fragmentation of the target analyte.

References

Application Notes and Protocols for In Vitro Assays Involving Volasertib (BI 6727)

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (also known as Volasertib or BI 6727)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volasertib (BI 6727) is a potent and selective, second-generation, small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for anticancer therapies.[1][3] Volasertib is a dihydropteridinone derivative that functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1.[3][4] This inhibition disrupts critical mitotic processes, including centrosome maturation and spindle assembly, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1][3][5]

These application notes provide an overview of the in vitro applications of Volasertib, along with detailed protocols for key assays to assess its biological activity.

Mechanism of Action

Volasertib is a highly potent inhibitor of PLK1 with an IC50 of 0.87 nM in cell-free assays.[1][4] It also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, but at higher concentrations, with IC50 values of 5 nM and 56 nM, respectively.[1][4] The compound shows high selectivity, with no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[4] By inhibiting PLK1, Volasertib disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis with characteristic monopolar spindles, which ultimately triggers the apoptotic cell death pathway.[4][5]

cluster_0 Cell Cycle Progression cluster_1 PLK1 Function cluster_2 Volasertib (BI 6727) Intervention cluster_3 Cellular Outcomes G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase PLK1 PLK1 Activity Spindle_Assembly Correct Spindle Assembly PLK1->Spindle_Assembly promotes Spindle_Assembly->M_Phase enables progression Volasertib Volasertib (BI 6727) PLK1_Inhibition PLK1 Inhibition Volasertib->PLK1_Inhibition PLK1_Inhibition->PLK1 Mitotic_Arrest Mitotic Arrest (G2/M) PLK1_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Volasertib (BI 6727) action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Volasertib
TargetIC50 (nM)Assay Type
PLK10.87Cell-free kinase assay
PLK25Cell-free kinase assay
PLK356Cell-free kinase assay

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of Volasertib in Various Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)
HCT116Colon Carcinoma23
NCI-H460Lung Carcinoma21
BROMelanoma11
GRANTA-519Mantle Cell Lymphoma15
HL-60Promyelocytic Leukemia32
THP-1Acute Monocytic Leukemia36
RajiBurkitt's Lymphoma37
Neuroblastoma TICsNeuroblastoma21

Data compiled from multiple sources.[4] The median relative IC50 value across the Pediatric Preclinical Testing Program (PPTP) in vitro cell line panel was 14.1 nM (range 6.0-135 nM).[6][7]

Experimental Protocols

Protocol 1: In Vitro PLK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Volasertib on recombinant PLK1 activity.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant PLK1 - Casein Substrate - Volasertib Dilutions - Kinase Buffer with γ-³²P-ATP Start->Prepare_Reagents Incubate Incubate Reaction Mix (45 min at 30°C) Prepare_Reagents->Incubate Terminate Terminate Reaction (Add ice-cold 5% TCA) Incubate->Terminate Filter Transfer Precipitates to Filter Plates & Wash Terminate->Filter Quantify Quantify Radiometrically Filter->Quantify Analyze Calculate IC50 Values Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro PLK1 kinase assay.

Materials:

  • Recombinant human PLK1 (e.g., GST-tagged)[4]

  • Substrate: Casein from bovine milk[4]

  • Volasertib (BI 6727)

  • Kinase Reaction Buffer: 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5 µM ATP[4]

  • γ-³²P-ATP

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Filter plates (e.g., MultiScreen mixed ester cellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Volasertib in 1% DMSO.

  • In a reaction tube, combine 20 ng of recombinant PLK1 and 10 µg of casein substrate.[4]

  • Add the serially diluted Volasertib or vehicle control (1% DMSO) to the reaction tubes.

  • Initiate the kinase reaction by adding the Kinase Reaction Buffer containing γ-³²P-ATP. The final reaction volume should be 60 µL.[4]

  • Incubate the reaction mixture for 45 minutes at 30°C.[4]

  • Terminate the reaction by adding 125 µL of ice-cold 5% TCA.[4]

  • Transfer the precipitates to a filter plate.

  • Wash the plates with 1% TCA to remove unincorporated γ-³²P-ATP.[4]

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the dose-response curves and calculate the IC50 value for Volasertib.

Protocol 2: Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of Volasertib on the proliferation and viability of cancer cells. The MTT or CCK-8 assay is commonly used.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, NCI-H460)

  • Complete cell culture medium

  • 96-well plates

  • Volasertib (BI 6727)

  • Vehicle control (e.g., 0.1% DMSO)

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare a range of concentrations of Volasertib in complete medium. Remove the old medium from the wells and add the medium containing the different concentrations of Volasertib or vehicle control.[3]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[3]

  • Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the EC50 (or GI50) value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with Volasertib, specifically to detect G2/M arrest.

Start Start Cell_Treatment Treat cells with Volasertib (e.g., 100 nM for 24h) Start->Cell_Treatment Harvest_Cells Harvest cells via trypsinization and wash with PBS Cell_Treatment->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain DNA with Propidium Iodide (PI) + RNase Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Analysis Analyze cell cycle distribution Flow_Cytometry->Analysis End End Analysis->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Volasertib (BI 6727)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with an effective concentration of Volasertib (e.g., 100 nM) or vehicle control for a defined period (e.g., 24 hours).[3]

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.[3]

  • Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[3]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2] An accumulation of cells in the G2/M phase is expected after Volasertib treatment.

References

Application Notes and Protocols: The Role of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine in Dopamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders. A class of compounds known as atypical DAT inhibitors has garnered significant interest due to their potential to treat psychostimulant abuse without exhibiting stimulant-like behavioral effects themselves.[1][2] This document provides detailed application notes and protocols for investigating the role of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, a compound belonging to the biphenylmethylamine class of atypical DAT inhibitors.

These application notes will guide researchers in the synthesis, in vitro characterization, and elucidation of the mechanism of action of this compound and related compounds at the dopamine transporter.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative atypical DAT inhibitors structurally related to this compound. This data, sourced from studies on (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, can be used as a benchmark for evaluating novel analogs.[1][5]

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities (Ki, nM) of Representative Atypical DAT Inhibitors.

Compound ReferenceR-groupDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity
Analog 1 4'-Chloro418>10,000>24
Analog 2 4'-Fluoro230>10,000>43
Analog 3 Unsubstituted560>10,000>18

Data is generalized from studies on structurally related compounds and serves as a predictive reference.[1]

Table 2: Functional Potency (IC50, nM) for Dopamine Uptake Inhibition of Representative Atypical DAT Inhibitors.

Compound ReferenceR-group[³H]DA Uptake IC50 (nM)
Analog 1 4'-Chloro350
Analog 2 4'-Fluoro180
Analog 3 Unsubstituted490

Data is generalized from studies on structurally related compounds and serves as a predictive reference.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of related N-methylated biphenylmethylamines.[6][7]

Materials:

  • 2-Bromobenzylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Formaldehyde (37% in H₂O)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suzuki Coupling: a. To an oven-dried flask, add 2-bromobenzylamine (1 equivalent), phenylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine. b. Add a 3:1 mixture of toluene and water. c. Degas the mixture with argon for 15 minutes. d. Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring by TLC. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product, 1-([1,1'-biphenyl]-2-yl)methanamine, by silica gel column chromatography.

  • Reductive Amination: a. Dissolve the purified 1-([1,1'-biphenyl]-2-yl)methanamine in methanol. b. Add formaldehyde (1.5 equivalents) and stir at room temperature for 1 hour. c. Cool the reaction mixture to 0°C and add sodium borohydride (2 equivalents) portion-wise. d. Allow the reaction to warm to room temperature and stir for an additional 3 hours. e. Quench the reaction by the slow addition of water. f. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. h. Purify the final product, this compound, by silica gel column chromatography.

Protocol 2: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

  • Non-specific binding control: 10 µM GBR 12909 or cocaine

  • Test compound: this compound

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

Procedure:

  • Membrane Preparation: a. Culture HEK293-hDAT cells to ~90% confluency. b. Harvest cells, wash with ice-cold PBS, and centrifuge. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay: a. In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).
    • 50 µL of non-specific binding control (for non-specific binding).
    • 50 µL of varying concentrations of the test compound. b. Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration near its Kd. c. Add 100 µL of the membrane preparation to each well. d. Incubate at room temperature for 1-2 hours.

  • Filtration and Counting: a. Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold assay buffer. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value using non-linear regression (sigmoidal dose-response). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro [³H]Dopamine Uptake Inhibition Assay

This protocol measures the functional potency (IC50) of the test compound to inhibit dopamine uptake.

Materials:

  • HEK293 cells stably expressing hDAT

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • Non-specific uptake control: 10 µM GBR 12909 or cocaine

  • Test compound: this compound

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating: a. Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.

  • Uptake Assay: a. On the day of the assay, wash the cells once with KRH buffer. b. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound or the non-specific uptake control. c. Initiate dopamine uptake by adding [³H]Dopamine to each well (at a final concentration near its Km for DAT). d. Incubate for a short period (e.g., 5-10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Counting: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: a. Calculate specific uptake: Total Uptake - Non-specific Uptake. b. Determine the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Visualizations

Dopamine Signaling Pathway and DAT Inhibition

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle VMAT2 Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Compound 1-([1,1'-Biphenyl]-2-yl) -N-methylmethanamine Compound->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.

Experimental Workflow for DAT Binding Assay

DAT_Binding_Workflow start Start prep_membranes Prepare hDAT-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions prep_membranes->setup_assay add_radioligand Add [³H]WIN 35,428 setup_assay->add_radioligand add_membranes Add cell membranes add_radioligand->add_membranes incubate Incubate at RT add_membranes->incubate filter_wash Filter and wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for the in vitro dopamine transporter radioligand binding assay.

Proposed Mechanism of Atypical DAT Inhibition

Atypical_Inhibition cluster_typical Typical Inhibition (e.g., Cocaine) cluster_atypical Atypical Inhibition (Proposed) DAT_outward DAT (Outward-facing) DAT_outward->DAT_outward Blocks DA reuptake Cocaine Cocaine Cocaine->DAT_outward Binds and stabilizes DAT_inward DAT (Inward-facing) DAT_inward->DAT_inward Inhibits DA transport cycle Compound 1-([1,1'-Biphenyl]-2-yl) -N-methylmethanamine Compound->DAT_inward Preferentially binds and stabilizes

Caption: Proposed conformational preference of atypical vs. typical DAT inhibitors.

References

Application Notes and Protocols for the Synthesis of Biphenyl Amine Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl amine derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science. This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][3]

This document provides detailed protocols and application data for the synthesis of biphenyl amine derivatives using the palladium-catalyzed Suzuki-Miyaura coupling reaction between amine-substituted aryl halides and arylboronic acids.

General Reaction Scheme

The core transformation involves the palladium-catalyzed reaction of an amine-substituted aryl halide (e.g., bromoaniline) with an arylboronic acid in the presence of a base.

General reaction scheme for the Suzuki-Miyaura coupling to form a biphenyl amine derivative.

Figure 1. General scheme for the synthesis of a biphenyl amine derivative.

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The general laboratory procedure follows a standard workflow for inert atmosphere chemistry, from reaction setup to product purification.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biphenyl Amine) reductive_elimination->product aryl_halide Ar-X (Amino-Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, solvent, and temperature. The following table summarizes representative conditions for the synthesis of biphenyl derivatives, including those with amine or nitro-substituents, which are common precursors to amines.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
14-Bromo-2-fluoro-1-nitrobenzene3,4-Difluorophenylboronic acidPd(OH)₂ (5)K₃PO₄ (2)Ethanol/Water (3:1)65389[1]
24-Bromo-2-fluoro-1-nitrobenzene4-(Trifluoromethyl)phenylboronic acidPd(OH)₂ (5)K₃PO₄ (2)Ethanol/Water (3:1)652.591[1]
34-Bromo-1-nitrobenzene2,4-Difluorophenylboronic acidPd(OH)₂ (5)K₃PO₄ (2)Ethanol/Water (3:1)65294[1]
41-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd (1)K₂CO₃ (2)DMF/Water (95:5)1108~95[5]
54-BromoanilinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/Ethanol/Water801285-95N/A
62-BromoanilinePhenylboronic acidPd₂(dba)₃ (1) + SPhos (3)K₃PO₄ (2)Dioxane1001880-90N/A

*Yields for entries 5 and 6 are typical estimated ranges based on general literature procedures, as specific literature with full data was not found in the search results.

Experimental Protocols

The following are representative protocols for the synthesis of biphenyl amine derivatives.

Protocol 1: Synthesis of 4'-Nitro-3,4-difluoro-1,1'-biphenyl

This protocol is adapted from a procedure for the synthesis of biaryl analogs using palladium hydroxide as a catalyst.[1] The nitro-substituted product can be subsequently reduced to the corresponding biphenyl amine.

Materials:

  • 4-Bromo-2-fluoro-1-nitrobenzene (1.0 equiv)

  • 3,4-Difluorophenylboronic acid (1.0 equiv)

  • Palladium(II) hydroxide, Pd(OH)₂ (0.05 equiv)

  • Potassium phosphate, K₃PO₄ (2.0 equiv)

  • Ethanol and Water (3:1 mixture), degassed

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv), 3,4-difluorophenylboronic acid (1.0 equiv), Pd(OH)₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 3:1 ethanol/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is fully consumed (typically 2-3 hours).[1]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.[4]

Protocol 2: General Procedure for Coupling of an Amino-Aryl Bromide

This protocol provides a general method for coupling an aryl bromide bearing a free amine group, using a common phosphine-ligated palladium catalyst.[4]

Materials:

  • Amino-substituted aryl bromide (e.g., 4-bromoaniline) (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 equiv)

  • Sodium carbonate, Na₂CO₃ (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio), degassed

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask or pressure vessel equipped with a stir bar, combine the amino-substituted aryl bromide (1.0 equiv), arylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed solvent mixture via syringe.

  • Degassing: Bubble argon through the solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.[4]

  • Monitoring: Allow the reaction to proceed overnight (typically 12-18 hours), monitoring progress periodically by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst, rinsing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired biphenyl amine derivative.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biphenyl amine derivatives.[1] By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields for a wide variety of substrates. The protocols provided herein offer a solid foundation for applying this essential transformation in the fields of pharmaceutical discovery and materials science.

References

Application Notes and Protocols for X-ray Crystallography of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 1-([1,1'-biphenyl]-2-yl)-N-methylmethanamine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its structural motifs that can interact with various biological targets.

Introduction

This compound and its derivatives are compounds characterized by a biphenyl scaffold linked to an N-methylmethanamine group. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and optimizing pharmacokinetic and pharmacodynamic properties.[1] High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2][3] This document outlines the necessary steps from synthesis to final structural refinement.

Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functionalization to introduce the N-methylmethanamine side chain.[4]

General Synthetic Protocol:

  • Suzuki-Miyaura Coupling: A suitably substituted aryl boronic acid is coupled with a brominated benzene derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in a solvent such as 1,4-dioxane. The reaction is typically stirred at 80-90°C under an inert atmosphere.[4]

  • Functional Group Interconversion: The resulting biphenyl derivative may undergo further reactions, such as reduction of a nitrile or an amide, to introduce the desired N-methylmethanamine moiety.

  • Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound with high purity, which is essential for successful crystallization.[5]

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2] The choice of solvent and crystallization technique is critical and often requires screening of various conditions.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly. This technique can be effective but sometimes leads to twinning or aggregation of crystals.[6]

  • Vapor Diffusion: This is a highly effective method for obtaining high-quality crystals from small amounts of material. The compound is dissolved in a solvent, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization.[2][6]

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[2][6]

Solvent Selection: A variety of solvents should be screened. For biphenyl derivatives, common choices include ethanol, methanol, dichloromethane, ethyl acetate, and mixtures thereof.[7][8]

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a goniometer for X-ray diffraction analysis.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a loop.[9]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.[10] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[11][12] A complete dataset is obtained by rotating the crystal in the X-ray beam.[10]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.[11][12]

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[10]

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[10][13]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Data Presentation

The crystallographic data and refinement statistics for a hypothetical derivative are summarized in the table below.

ParameterValue
Chemical FormulaC₁₅H₁₇N
Formula Weight211.30
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.034(4)
b (Å)13.193(1)
c (Å)20.018(8)
β (°)96.95(1)
Volume (ų)2625(2)
Z4
Density (calculated) (Mg/m³)1.335
Absorption Coefficient (mm⁻¹)0.076
F(000)912
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected15876
Independent reflections5321 [R(int) = 0.045]
Completeness to theta = 27.5°99.8%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5321 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.21

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

logical_relationship Compound 1-([1,1'-Biphenyl]-2-yl)- N-methylmethanamine Derivative Structure 3D Atomic Structure Compound->Structure X-ray Crystallography Properties Physicochemical & Biological Properties Structure->Properties influences Drug_Development Drug Development Properties->Drug_Development guides

Caption: Role of structure in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

  • Question: I performed column chromatography on my crude this compound, but the resulting product is still impure. What could be the problem and how can I fix it?

  • Answer: Low purity after column chromatography can stem from several factors. A common approach to troubleshoot this is to systematically evaluate your chromatographic conditions.

    • Improper Solvent System: The polarity of your eluent may be too high, causing your product to elute too quickly with impurities. Conversely, a solvent system with too low a polarity may lead to very slow elution and band broadening, which can cause overlap with closely eluting impurities.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be effective in separating complex mixtures.[1][2][3]

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Co-eluting Impurities: Some impurities may have a very similar polarity to your product, making separation by normal-phase silica gel chromatography difficult.

      • Solution: Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. Alternatively, a different purification technique like recrystallization or preparative HPLC might be necessary.

Issue 2: Product Co-elutes with Starting Material or a Specific Byproduct

  • Question: My desired product, this compound, is co-eluting with the unreacted starting material (e.g., 1-([1,1'-Biphenyl]-2-yl)methanamine) or a biphenyl byproduct. How can I separate them?

  • Answer: Co-elution of compounds with similar structures is a frequent challenge. Here are some strategies:

    • Adjusting Solvent System Polarity: Very fine adjustments to the solvent system can sometimes achieve separation. For amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and may alter the relative retention times of your product and impurities.

    • Acid-Base Extraction: Since your product is a secondary amine, you can use its basicity to separate it from non-basic impurities like biphenyl.

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your amine, which will likely precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer, and concentrate to obtain the purified amine.[4]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. You will need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

Issue 3: Low Recovery/Yield After Purification

  • Question: I'm losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?

  • Answer: Low recovery can be due to several factors throughout the purification process.

    • Adsorption onto Silica Gel: Amines can sometimes irreversibly adsorb to the acidic silica gel, leading to low recovery.

      • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or by using a plug of basic alumina at the bottom of the column.

    • Product Volatility: While this compound is not expected to be highly volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to loss of product.

      • Solution: Use a rotary evaporator with controlled temperature and pressure. For the final drying step, use a high vacuum at room temperature.

    • Multiple Purification Steps: Each purification step will inevitably result in some loss of material.

      • Solution: If possible, try to optimize a single purification method to achieve the desired purity rather than performing multiple sequential steps.

Issue 4: Chiral Separation Issues

  • Question: My synthesis produces a racemic mixture of this compound. How can I separate the enantiomers?

  • Answer: The separation of enantiomers requires a chiral environment.

    • Chiral HPLC: This is a common and effective method. You will need a chiral stationary phase (CSP). For amine compounds, columns like Chiralcel OD-H or OJ-H have been shown to be effective for similar structures.[5] You will need to screen different mobile phases (e.g., hexane/isopropanol mixtures) to find the optimal conditions for separation.

    • Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid is removed by basification to yield the pure enantiomer.

    • Derivatization with a Chiral Reagent: Reacting the racemic amine with a chiral derivatizing agent can create diastereomers that may be separable by standard chromatography (e.g., silica gel).[6] After separation, the chiral auxiliary would need to be cleaved to obtain the pure enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities will depend on the synthetic route. Common routes include Suzuki coupling to form the biphenyl core followed by functional group manipulations to introduce the N-methylmethanamine group.

Impurity Type Potential Impurities Origin
Starting Materials 1-([1,1'-Biphenyl]-2-yl)methanamineIncomplete N-methylation
2-Bromobenzylamine or similar precursorIncomplete Suzuki coupling
Phenylboronic acid or similar precursorIncomplete Suzuki coupling
Byproducts BiphenylHomocoupling of phenylboronic acid
1-([1,1'-Biphenyl]-2-yl)carbaldehydeIf synthesis involves reductive amination
Reagent-Related Palladium catalyst residuesFrom Suzuki coupling[7]
Boronic acid derivativesFrom Suzuki coupling

Q2: What is a general protocol for silica gel column chromatography for this compound?

A2: A general protocol is as follows. Note that the solvent system should be optimized with TLC first.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the starting solvent system (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 20% ethyl acetate in hexane. Adding 0.5% triethylamine to the eluent can improve peak shape for amines.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q3: How can I assess the purity of the final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. Coupled with LC (LC-MS), it is a powerful tool for identifying and quantifying impurities.

Q4: What are the recommended storage conditions for this compound?

A4: As an amine, the compound may be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is advisable.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Workup Aqueous Workup / Extraction Crude_Product->Workup Initial Cleanup Chromatography Column Chromatography Workup->Chromatography Primary Purification Recrystallization Recrystallization (optional) Chromatography->Recrystallization High Purity Polish Purity_Check Purity & Identity Check (TLC, HPLC, NMR, MS) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Meets Specs

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Impure Product After Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Rf_High Rf > 0.4? Check_TLC->Rf_High Check Rf Rf_OK Streaking or Poor Separation? Rf_High->Rf_OK No Sol_Polar Solution: Decrease Solvent Polarity Rf_High->Sol_Polar Yes Overloaded Column Overloaded? Rf_OK->Overloaded No Add_Base Solution: Add Et3N to Eluent Rf_OK->Add_Base Yes Reduce_Load Solution: Reduce Sample Load Overloaded->Reduce_Load Yes Alt_Method Solution: Use Alternative Method (RP-HPLC, Recrystallization) Overloaded->Alt_Method No

Caption: A decision tree for troubleshooting low purity after column chromatography.

References

Technical Support Center: Synthesis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine synthesis. The primary synthetic route discussed is the reductive amination of 2-phenylbenzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via reductive amination?

A1: The synthesis is typically a one-pot or two-step reductive amination process. First, 2-phenylbenzaldehyde reacts with methylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound.

Q2: Which reducing agents are most effective for this synthesis?

A2: The choice of reducing agent is critical, especially given the steric hindrance of the 2-phenylbenzaldehyde substrate. Mild and selective reducing agents are preferred to avoid the reduction of the starting aldehyde. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), which is often favored for its high selectivity and tolerance of various functional groups, and sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) can also be used, but typically requires a two-step process where the imine is formed before the reducing agent is added to prevent reduction of the aldehyde.

Q3: What are the optimal reaction conditions for this synthesis?

A3: Optimal conditions can vary, but generally, the reaction is carried out in a suitable solvent like methanol, ethanol, or dichloromethane (DCM) at room temperature. For sterically hindered aldehydes like 2-phenylbenzaldehyde, the reaction may require longer reaction times or gentle heating to achieve a good yield. The pH of the reaction mixture is also important; a slightly acidic medium (pH 5-6) often facilitates imine formation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture against the starting materials, you can observe the consumption of the aldehyde and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete imine formation due to steric hindrance. - Reduction of the starting aldehyde by the reducing agent. - Suboptimal reaction temperature or time.- Allow the aldehyde and amine to stir for a longer period before adding the reducing agent. - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). - If using NaBH₄, add it only after confirming complete imine formation via TLC or LC-MS. - Consider gentle heating (e.g., 40-50 °C) to drive the reaction to completion.
Formation of Byproducts - Over-alkylation: The product secondary amine reacts with another molecule of the aldehyde to form a tertiary amine. - Alcohol formation: The starting aldehyde is reduced to 2-phenylbenzyl alcohol.- Use a slight excess of methylamine to favor the formation of the secondary amine. - Employ a highly selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine over the aldehyde.[1]
Difficulty in Product Purification - The product and starting materials have similar polarities, making separation by column chromatography difficult.- Perform an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified amine into an organic solvent.
Reaction Stalls or is Incomplete - Insufficient activation of the carbonyl group. - Deactivation of the catalyst (if using catalytic hydrogenation).- Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. - If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and the system is free of poisons.

Quantitative Data

The following tables provide representative data for the reductive amination of aromatic aldehydes, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Reducing Agent on Yield

AldehydeAmineReducing AgentSolventYield (%)
BenzaldehydeAnilineNaBH₄Methanol57
BenzaldehydeAnilineNaBH₄ / [Et₃NH][HSO₄]Methanol98[2]
4-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃Dichloromethane95
2-PhenylbenzaldehydeMethylamineNaBH(OAc)₃DichloromethaneExpected >80%

*Note: Data for 2-phenylbenzaldehyde is an estimation based on typical yields for sterically hindered aldehydes.

Table 2: Influence of Reaction Conditions on the Yield of N-benzylaniline [2]

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneMethanol60657
[Et₃NH][HSO₄]MethanolRoom Temp0.0898
[Et₃NH][HSO₄]None90196

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity and high selectivity, which is particularly beneficial for the sterically hindered 2-phenylbenzaldehyde.

Materials:

  • 2-Phenylbenzaldehyde

  • Methylamine (e.g., 40% solution in methanol or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-phenylbenzaldehyde (1.0 eq) and dichloromethane (DCM).

  • Add methylamine (1.2 eq) to the solution and stir at room temperature. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once the imine is formed, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when sodium triacetoxyborohydride is not available. The two-step nature of this procedure prevents the unwanted reduction of the starting aldehyde.

Materials:

  • 2-Phenylbenzaldehyde

  • Methylamine (e.g., 40% solution in methanol)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-phenylbenzaldehyde (1.0 eq) in methanol. Add methylamine (1.2 eq) and stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway 2-Phenylbenzaldehyde 2-Phenylbenzaldehyde Imine_Intermediate Imine Intermediate 2-Phenylbenzaldehyde->Imine_Intermediate + Methylamine - H₂O Methylamine Methylamine Product 1-([1,1'-Biphenyl]-2-yl)- N-methylmethanamine Imine_Intermediate->Product + [H] (Reducing Agent)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproducts Present? incomplete_reaction->byproducts No increase_time_temp Increase reaction time/temp Add cat. acid incomplete_reaction->increase_time_temp Yes check_reagents Check reagent purity/ activity byproducts->check_reagents No overalkylation Over-alkylation? byproducts->overalkylation Yes end Improved Yield increase_time_temp->end check_reagents->end aldehyde_reduction Aldehyde Reduction? overalkylation->aldehyde_reduction No excess_amine Use excess methylamine overalkylation->excess_amine Yes selective_reductant Use selective reducing agent (e.g., NaBH(OAc)₃) aldehyde_reduction->selective_reductant Yes excess_amine->end selective_reductant->end

References

Technical Support Center: Synthesis of N-Methylated Biphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-methylated biphenylamines. This guide addresses specific issues that may be encountered during synthesis, focusing on common side reactions and optimization strategies.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic routes to N-methylated biphenylamines, and what are the key challenges with each?

There are two primary synthetic strategies for obtaining N-methylated biphenylamines:

  • Two-step approach: This involves the initial synthesis of the biphenylamine scaffold, typically via a Buchwald-Hartwig amination of an aryl halide with an aniline, followed by a subsequent N-methylation step.

  • One-step approach: This involves the direct Buchwald-Hartwig amination of an aryl halide with N-methylaniline.

The main challenges are controlling side reactions that can lower the yield and complicate purification. For the Buchwald-Hartwig step, a common side reaction is the hydrodehalogenation of the aryl halide.[1] For the N-methylation step, challenges include preventing over-methylation (formation of quaternary ammonium salts) and avoiding side reactions related to the specific methylating agent used, such as N-formylation in the Eschweiler-Clarke reaction.[2][3]

Q2: I am observing a significant amount of hydrodehalogenation byproduct in my Buchwald-Hartwig amination to form the biphenylamine. How can I minimize this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It can compete with the desired C-N bond formation. To minimize this side product, consider the following troubleshooting strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over competing side reactions.[1]

  • Base Selection: The strength and nature of the base can influence the reaction pathway. A weaker base may be less prone to promoting hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

  • Substrate Purity: Ensure the purity of your starting materials and solvent, as impurities can sometimes contribute to catalyst deactivation and side reactions.

Q3: My N-methylation of the biphenylamine is resulting in a low yield of the desired product. What are the potential causes and solutions?

Low yields in the N-methylation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by extending the reaction time, increasing the temperature, or using a more reactive methylating agent.

  • Poor Solubility: If the biphenylamine starting material is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent that ensures good solubility for all reactants.

  • Steric Hindrance: A sterically hindered nitrogen atom on the biphenylamine can slow down the rate of methylation. In such cases, increasing the reaction temperature or using a more potent methylating agent may be necessary.

  • Suboptimal Reagents: Ensure the methylating agent and any base used are of high quality and have been stored correctly.

Q4: I am seeing an unexpected side product with a mass corresponding to a formyl group addition during my Eschweiler-Clarke methylation. What is this and how can I avoid it?

The formation of an N-formyl derivative is a known side reaction in the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[2][3] This occurs when the amine reacts with formic acid to form a formamide instead of undergoing methylation. To minimize N-formylation:

  • Control Reagent Addition: Add the formic acid portionwise to the reaction mixture containing the amine and formaldehyde. This helps to keep the concentration of free formic acid low.

  • Optimize Temperature: While the Eschweiler-Clarke reaction often requires heating, excessively high temperatures can favor formylation. Experiment with temperatures in the range of 80-100 °C to find the optimal balance.[2]

Q5: I am struggling with the purification of my final N-methylated biphenylamine product. What are some common impurities and how can I remove them?

Purification can be challenging due to the presence of structurally similar side products. Common impurities include:

  • Unreacted starting biphenylamine: Can often be removed by column chromatography.

  • Hydrodehalogenated arene (from the Buchwald-Hartwig step): This non-polar byproduct can usually be separated by silica gel chromatography.

  • N-formyl biphenylamine (from Eschweiler-Clarke): This more polar byproduct can be separated by column chromatography.

  • Over-methylated quaternary ammonium salt: Being a salt, it is typically much more polar than the desired tertiary amine and can often be removed by an aqueous workup or by precipitation and filtration.

For effective purification, a combination of techniques may be necessary, including aqueous workup, extraction, and column chromatography. Careful selection of the solvent system for chromatography is crucial for good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Methyl-N-phenylaniline via Buchwald-Hartwig Amination of an Aryl Mesylate [4]

ParameterValue
Aryl Electrophile 4-(tert-Butyl)phenyl methanesulfonate
Amine N-methylaniline
Palladium Source Palladium(II) acetate (1.0 mol%)
Ligand CM-phos (4.0 mol%)
Base Potassium carbonate
Solvent Dichloromethane / Triethylamine
Temperature Not specified (likely room temperature)
Yield 86-92%

Table 2: N-Methylation of N-phenylnaphthalen-2-amine [5]

ParameterValue
Starting Material N-phenylnaphthalen-2-amine
Methylating Agent Dimethyl Sulfate
Solvent Diethyl ether
Temperature Ice-salt bath
Reaction Time 30 minutes after addition
Yield Not explicitly stated, but described as a general protocol.

Note on Safety: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butyl)-N-methyl-N-phenylaniline via Buchwald-Hartwig Amination[4]

Materials:

  • 4-(tert-Butyl)phenyl methanesulfonate

  • N-methylaniline

  • Palladium(II) acetate

  • CM-phos ligand

  • Potassium carbonate

  • Dichloromethane

  • Triethylamine

  • Oven-dried, resealable Schlenk flask

  • Teflon-coated magnetic stir bar

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried 250-mL resealable Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.175 mmol, 1.0 mol%) and CM-phos (0.700 mmol, 4.0 mol%).

  • Cap the flask with a rubber septum, and then evacuate and backfill with nitrogen three times.

  • Add dichloromethane (18 mL) and triethylamine (1.8 mL) via syringe.

  • Replace the septum with a Teflon screwcap and seal the flask.

  • Add 4-(tert-butyl)phenyl methanesulfonate (17.5 mmol, 1.0 equiv), N-methylaniline (26.3 mmol, 1.5 equiv), and potassium carbonate (35.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture and perform an appropriate workup and purification (e.g., filtration, extraction, and column chromatography).

  • The final product, 4-(tert-butyl)-N-methyl-N-phenylaniline, is obtained as a pale-yellow liquid.[4]

Protocol 2: N-Methylation of a Secondary Biphenylamine using the Eschweiler-Clarke Reaction (General Procedure)[2]

Materials:

  • Secondary biphenylamine

  • Aqueous formaldehyde (37 wt. %)

  • Formic acid (98-100%)

  • Sodium hydroxide or potassium hydroxide solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the secondary biphenylamine (1.0 eq) in a suitable solvent or use it neat if it is a liquid.

  • Add aqueous formaldehyde (2.2 eq).

  • Slowly add formic acid (2.2 eq) to the stirred mixture. The addition may be exothermic.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10.

  • Extract the product with an organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Biphenylamine Synthesis cluster_step2 Step 2: N-Methylation cluster_purification Purification ArylHalide Aryl Halide BH_Reaction Buchwald-Hartwig Amination ArylHalide->BH_Reaction Aniline Aniline / N-Methylaniline Aniline->BH_Reaction Biphenylamine Biphenylamine Intermediate BH_Reaction->Biphenylamine N_Methylation N-Methylation Biphenylamine->N_Methylation MethylatingAgent Methylating Agent (e.g., HCHO/HCOOH) MethylatingAgent->N_Methylation Purification Workup & Purification N_Methylation->Purification FinalProduct N-Methylated Biphenylamine PureProduct Pure N-Methylated Biphenylamine Purification->PureProduct

Caption: General experimental workflow for the synthesis of N-methylated biphenylamines.

Troubleshooting_Guide cluster_synthesis Identify Synthesis Step cluster_bh_issues Buchwald-Hartwig Issues cluster_nm_issues N-Methylation Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product Step Which step is problematic? Start->Step BH Buchwald-Hartwig Step->BH C-N Coupling NM N-Methylation Step->NM Methylation BH_SideProduct Side Product Observed? BH->BH_SideProduct NM_SideProduct Side Product Observed? NM->NM_SideProduct Hydrodehalogenation Hydrodehalogenation BH_SideProduct->Hydrodehalogenation Yes BH_LowYield Low Yield BH_SideProduct->BH_LowYield No Sol_Ligand Optimize Ligand/Base Hydrodehalogenation->Sol_Ligand Sol_Temp Adjust Temperature Hydrodehalogenation->Sol_Temp Sol_Reagent Check Reagent Quality/ Stoichiometry BH_LowYield->Sol_Reagent Formylation N-Formylation NM_SideProduct->Formylation Yes (Formyl group) Overmethylation Over-methylation NM_SideProduct->Overmethylation Yes (Quaternary salt) NM_LowYield Low Yield NM_SideProduct->NM_LowYield No Formylation->Sol_Temp Formylation->Sol_Reagent Overmethylation->Sol_Reagent Sol_Purification Optimize Purification Overmethylation->Sol_Purification NM_LowYield->Sol_Temp NM_LowYield->Sol_Reagent

Caption: Troubleshooting logic for the synthesis of N-methylated biphenylamines.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products Biphenylamine Biphenylamine Reaction_Mix Reaction Mixture Biphenylamine->Reaction_Mix MethylatingAgent Methylating Agent (e.g., HCHO/HCOOH) MethylatingAgent->Reaction_Mix DesiredProduct Desired Product: N-Methylated Biphenylamine Reaction_Mix->DesiredProduct Desired Pathway SideProduct1 Side Product: N-Formyl Biphenylamine Reaction_Mix->SideProduct1 Side Reaction (with HCOOH) SideProduct2 Side Product: Over-methylated Salt Reaction_Mix->SideProduct2 Side Reaction (Excess Agent) UnreactedSM Unreacted Starting Material Reaction_Mix->UnreactedSM Incomplete Reaction

Caption: Competing reaction pathways in the N-methylation of biphenylamines.

References

Technical Support Center: Degradation of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the structure of the compound, two primary metabolic pathways are anticipated:

  • Oxidation of the biphenyl rings: The biphenyl group is susceptible to hydroxylation at various positions, primarily catalyzed by cytochrome P450 (CYP) enzymes. This is a common metabolic route for aromatic compounds. The initial oxidation can be followed by further oxidation or conjugation reactions.

  • N-demethylation of the side chain: The N-methylmethanamine side chain is likely to undergo N-dealkylation, another common metabolic reaction catalyzed by CYP enzymes, to form the corresponding secondary amine and formaldehyde.

Q2: Which enzyme systems are most likely involved in the degradation of this compound?

The degradation is expected to be primarily mediated by hepatic microsomal enzymes, particularly the cytochrome P450 superfamily. Specific CYP isozymes like CYP3A4 and CYP2D6 are frequently involved in the N-dealkylation of various xenobiotics.

Q3: What are the common metabolites I should expect to see in my in vitro experiments?

You should anticipate identifying mono- and di-hydroxylated derivatives of the parent compound on the biphenyl rings. Additionally, the N-desmethyl metabolite, 1-([1,1'-biphenyl]-2-yl)methanamine, is a probable product of N-demethylation. Further metabolism could lead to the formation of catechols and subsequent ring-cleavage products, though these may be more relevant in microbial degradation.

Q4: How can I quantify the parent compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method. For quantitative analysis, developing a validated LC-MS/MS method is recommended for its high sensitivity and selectivity. It is crucial to use authentic reference standards for the parent compound and its expected metabolites for accurate quantification.

Q5: Are there any known safety concerns associated with the potential metabolites?

Troubleshooting Guides

Issue 1: Low or no degradation of the parent compound observed in in vitro assays.
Potential Cause Troubleshooting Step
Inactive Enzyme Preparation Verify the activity of your liver microsomes or other enzyme preparations using a known positive control substrate for the relevant CYP isozymes.
Inappropriate Cofactor Concentration Ensure that the concentration of NADPH, the primary cofactor for CYP enzymes, is optimal and not limiting in your reaction mixture.
Compound Inhibition The parent compound may be an inhibitor of the metabolizing enzymes at the concentration tested. Perform a concentration-dependent assay to check for substrate inhibition.
Low Compound Solubility Poor solubility in the incubation buffer can limit the availability of the compound to the enzymes. Check the solubility and consider using a co-solvent (e.g., DMSO, acetonitrile) at a concentration that does not inhibit enzyme activity (typically ≤1%).
Incorrect Incubation Conditions Verify that the pH, temperature, and incubation time are optimal for the enzyme system being used. For liver microsomes, a pH of 7.4 and a temperature of 37°C are standard.
Issue 2: Difficulty in identifying and characterizing metabolites.
Potential Cause Troubleshooting Step
Low Metabolite Abundance Increase the initial concentration of the parent compound (if not causing inhibition), prolong the incubation time, or increase the amount of enzyme preparation to generate higher levels of metabolites. Concentrate the sample before analysis.
Poor Chromatographic Resolution Optimize the HPLC gradient, column chemistry, and mobile phase composition to achieve better separation of the parent compound from its metabolites.
Ion Suppression in Mass Spectrometry Matrix components from the incubation mixture can interfere with the ionization of metabolites. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) or dilute the sample.
Lack of Reference Standards If authentic standards for expected metabolites are unavailable, consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Tandem MS (MS/MS) fragmentation patterns can provide structural information.
Metabolite Instability Metabolites may be unstable under the experimental or storage conditions. Analyze samples immediately after the experiment or store them at -80°C. Check for degradation in control samples.

Data Presentation

Quantitative data from metabolic stability assays should be summarized in a clear and structured format to allow for easy comparison. Below are example tables for presenting results from biphenyl hydroxylation and N-demethylation studies.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 45, 60
Parent Compound Remaining at 60 min (%) e.g., 35%
Half-Life (t½, min) e.g., 42 min
Intrinsic Clearance (Clint, µL/min/mg protein) e.g., 16.5
Note: These are example values and will vary depending on the experimental conditions and the specific compound.

Table 2: Formation of Major Metabolites in Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)
4'-Hydroxy-1-([1,1'-biphenyl]-2-yl)-N-methylmethanamine e.g., 5.2
1-([1,1'-Biphenyl]-2-yl)methanamine (N-desmethyl) e.g., 8.1
Note: These are example values and will vary depending on the experimental conditions and the specific compound.

Experimental Protocols

Protocol 1: In Vitro Biphenyl Hydroxylation and N-Demethylation Assay using Human Liver Microsomes

1. Materials:

  • This compound (test compound)

  • Human Liver Microsomes (pooled)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS analysis)

  • 96-well plates or microcentrifuge tubes

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ACN).

    • Prepare a working solution of the test compound by diluting the stock solution in 0.1 M phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., ≤1%) to avoid enzyme inhibition.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted liver microsome suspension and the working solution of the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard. The "0 min" time point is prepared by adding the termination solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the samples (e.g., at 3000 x g for 10 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formed metabolites.

3. Controls:

  • No NADPH control: Incubate the compound with microsomes without the NADPH regenerating system to check for non-enzymatic degradation.

  • No microsome control: Incubate the compound with buffer and NADPH without microsomes to check for chemical instability.

  • Positive control: Include a compound known to be metabolized by CYP enzymes (e.g., testosterone, midazolam) to verify the activity of the microsomes.

Mandatory Visualizations

Degradation Pathways

Predicted Degradation Pathways of this compound Parent This compound Hydroxylated Hydroxylated Metabolites (on biphenyl rings) Parent->Hydroxylated CYP450 (Hydroxylation) N_Desmethyl 1-([1,1'-Biphenyl]-2-yl)methanamine Parent->N_Desmethyl CYP450 (N-Demethylation) Conjugates Phase II Conjugates (e.g., Glucuronides, Sulfates) Hydroxylated->Conjugates UGTs, SULTs Formaldehyde Formaldehyde N_Desmethyl->Formaldehyde

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow

General Experimental Workflow for In Vitro Metabolism Study cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Test Compound Stock and Working Solutions B Prepare Liver Microsomes and Cofactors (NADPH) C Incubate Compound with Microsomes and NADPH at 37°C B->C D Collect Samples at Different Time Points C->D E Terminate Reaction and Process Samples D->E F LC-MS/MS Analysis E->F G Data Processing and Metabolite Identification F->G

Caption: A typical workflow for studying in vitro drug metabolism.

Technical Support Center: Overcoming Solubility Challenges with 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine in aqueous media. This document provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you successfully solubilize this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a chemical structure with significant lipophilic (fat-loving) characteristics due to the biphenyl group. Compounds with high lipophilicity and molecular weight tend to have low aqueous solubility.[1][2] The amine functional group in the molecule, however, provides a handle for increasing solubility through pH modification.[3]

Q2: I'm observing precipitation when I add my stock solution of this compound in an organic solvent to my aqueous buffer. What can I do?

A2: This is a common issue when a compound is highly soluble in an organic solvent but not in an aqueous medium. Here are several strategies to address this, which will be detailed further in this guide:

  • pH Adjustment: Lowering the pH of your aqueous medium can protonate the amine group, increasing its polarity and solubility.[4][5]

  • Co-solvents: Including a water-miscible organic solvent in your final aqueous solution can increase the compound's solubility.[6][7]

  • Solubilizing Excipients: Employing agents like cyclodextrins or surfactants can help keep the compound in solution.[8][9]

  • Salt Formation: Using a salt form of the compound, if available, can significantly improve aqueous solubility.[10][11]

Q3: What is the most straightforward method to try first for improving the solubility of this compound?

A3: For an amine-containing compound, the most direct and often effective initial approach is pH adjustment.[9] By preparing your aqueous medium at an acidic pH, you can often achieve significant improvements in solubility. See the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit in the buffer is exceeded. The buffer's pH is not optimal for the amine-containing compound.1. Lower the pH of the aqueous buffer (try pH 4-6).2. Prepare a stock solution in a water-miscible co-solvent and add it dropwise to the buffer while vortexing.3. Investigate the use of solubilizing agents like cyclodextrins or surfactants.
The solution is cloudy or hazy after adding the compound. The compound is not fully dissolved and may be present as a fine suspension or colloid.1. Gently warm the solution (if the compound is thermally stable).2. Increase the concentration of the co-solvent or solubilizing agent.3. Filter the solution through a 0.22 µm filter to remove undissolved particles (note: this will lower the effective concentration).
Solubility is achieved, but the compound precipitates over time. The solution is supersaturated and thermodynamically unstable.1. Increase the amount of co-solvent or solubilizing agent to ensure the compound remains in a stable solution.2. Consider if the initial pH of the solution is changing over time (e.g., due to CO2 absorption from the air). Re-buffer or adjust the pH as needed.
The chosen solubilization method interferes with my downstream assay. The excipients (co-solvents, surfactants, etc.) are interacting with the biological or analytical components of your experiment.1. Run appropriate vehicle controls in your assay to determine the effect of the solubilizing agents alone.2. Titrate the concentration of the excipient to the lowest effective level.3. Explore alternative solubilization methods (e.g., if a co-solvent is problematic, try a cyclodextrin-based approach).

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound using various common solubilization techniques. These values are for illustrative purposes to guide your experimental design.

Table 1: Effect of pH on Aqueous Solubility

pH of Aqueous BufferEstimated Solubility (µg/mL)
7.4 (PBS)< 1
6.025
5.0150
4.0> 500

Table 2: Solubility in Co-solvent Systems

Co-solvent System (in pH 7.4 Buffer)Estimated Solubility (µg/mL)
5% DMSO15
10% DMSO50
10% Ethanol40
5% PEG40020

Table 3: Effect of Solubilizing Excipients

Excipient (in pH 7.4 Buffer)ConcentrationEstimated Solubility (µg/mL)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)2% (w/v)80
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5% (w/v)250
Polysorbate 80 (Tween® 80)0.1% (v/v)60
Polysorbate 80 (Tween® 80)0.5% (v/v)200

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method is ideal as a first-line approach due to the presence of the basic amine group.

  • Prepare Buffers: Make a series of biologically compatible buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Citrate or acetate buffers are suitable for the lower pH range.

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a high-concentration stock (e.g., 10-20 mg/mL).

  • Serial Dilution: Add small aliquots of the stock solution to each of the prepared buffers.

  • Equilibration: Gently mix or vortex the solutions. Allow them to equilibrate for at least one hour at a controlled temperature (e.g., room temperature or 37°C).

  • Observation and Quantification: Visually inspect for any precipitation. To quantify the soluble fraction, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[8][12][13]

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer (e.g., PBS pH 7.4) to the desired concentration (e.g., 2%, 5%, 10% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add Compound: Add an excess amount of solid this compound directly to the cyclodextrin solution.

  • Equilibration: Place the mixture on a shaker or rotator and allow it to equilibrate for 24-48 hours at a constant temperature. This allows for the formation of the inclusion complex.

  • Quantification: After equilibration, centrifuge the suspension at high speed to pellet the undissolved compound. Filter the supernatant through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method.

Visualizations

pH_Effect_on_Solubility cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., < 6.0) Compound_FreeBase Compound (Free Base) - Lipophilic - Uncharged Amine Precipitate Precipitate (Low Solubility) Compound_FreeBase->Precipitate Poorly Soluble Compound_Protonated Compound (Protonated Salt) - More Hydrophilic - Charged Amine Compound_FreeBase->Compound_Protonated  Equilibrium shifts  with pH change Dissolved In Solution Compound_Protonated->Dissolved Soluble

Caption: Effect of pH on the solubility of an amine-containing compound.

Cyclodextrin_Solubilization cluster_process Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex Host-Guest Interaction

Caption: Mechanism of cyclodextrin-mediated solubilization.

Troubleshooting_Workflow Start Start: Compound is insoluble in aqueous media CheckAmine Does the compound have an ionizable group (e.g., amine)? Start->CheckAmine AdjustpH Adjust pH of the medium (e.g., to pH 4-6) CheckAmine->AdjustpH Yes UseCosolvent Try a Co-solvent System (e.g., DMSO, Ethanol) CheckAmine->UseCosolvent No CheckSolubility1 Is it soluble? AdjustpH->CheckSolubility1 CheckSolubility2 Is it soluble? UseCosolvent->CheckSolubility2 CheckSolubility1->UseCosolvent No End_Success Success: Proceed with experiment using appropriate controls CheckSolubility1->End_Success Yes UseExcipient Use Solubilizing Excipients (Cyclodextrins, Surfactants) CheckSolubility2->UseExcipient No CheckSolubility2->End_Success Yes CheckSolubility3 Is it soluble? UseExcipient->CheckSolubility3 CheckSolubility3->End_Success Yes End_Fail Consider advanced methods: - Salt form synthesis - Solid dispersion - Lipid formulation CheckSolubility3->End_Fail No

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimization of N-methylation of Biphenylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of biphenylmethanamine. The following information is designed to help optimize reaction conditions, troubleshoot common experimental issues, and ensure successful synthesis of the desired N-methylated products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-methylation of biphenylmethanamine, with a focus on the widely used Eschweiler-Clarke reaction and other common methylation methods.

Problem Potential Cause Troubleshooting/Minimization Strategy
Low or No Conversion of Starting Material 1. Insufficient Reagent Stoichiometry: The molar ratio of the methylating agent (e.g., formaldehyde) or the reducing agent (e.g., formic acid) to the amine is too low.- Increase Stoichiometry: For the Eschweiler-Clarke reaction, use a significant excess of both formaldehyde and formic acid. A common starting point is 2-5 equivalents of each per equivalent of biphenylmethanamine.
2. Low Reaction Temperature: The activation energy for the reaction is not being met.- Increase Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the reaction mixture, often around 80-100°C.[1][2]
3. Short Reaction Time: The reaction has not been allowed to proceed to completion.- Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). Reaction times can range from a few hours to overnight.
4. Poor Reagent Quality: Degradation or impurities in the reagents can inhibit the reaction.- Use High-Purity Reagents: Ensure that the formaldehyde solution has not precipitated paraformaldehyde and that the formic acid is of high purity.
Formation of Mono-methylated Intermediate (Incomplete Dimethylation) 1. Insufficient Reagents for Second Methylation: For primary amines like biphenylmethanamine, two methylation steps are required for dimethylation.- Ensure Sufficient Excess of Reagents: A larger excess of formaldehyde and formic acid is often necessary to drive the reaction to the dimethylated product.
2. Steric Hindrance: The mono-methylated product may be sterically hindered, slowing down the second methylation.- Increase Reaction Temperature and Time: More forcing conditions can help overcome the steric barrier for the second methylation step.
Formation of Over-methylated Product (Quaternary Ammonium Salt) 1. Use of Alkylating Agents Prone to Over-methylation: Reagents like methyl iodide or dimethyl sulfate can lead to the formation of quaternary ammonium salts.- Choose a Suitable Methylating Agent: The Eschweiler-Clarke reaction is known to prevent the formation of quaternary ammonium salts.[1] If using other methylating agents, carefully control the stoichiometry.
Formation of N-formyl Side Product 1. Reaction with Formic Acid: The amine can react with formic acid to form an N-formyl derivative, which is a known side reaction in the Eschweiler-Clarke process.- Control Reagent Addition: Adding the formic acid portion-wise to the mixture of the amine and formaldehyde may help minimize this side product.
2. Sub-optimal Temperature: High temperatures can sometimes favor formylation.- Optimize Temperature: While heat is necessary, excessive temperatures might promote the formation of the N-formyl impurity. Experiment within the 80-100°C range.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions.- Break Emulsion: Addition of brine or a small amount of a different organic solvent can help break up emulsions. Centrifugation can also be effective.
2. Co-elution of Product and Impurities: The product and side products may have similar polarities, making chromatographic separation challenging.- Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. Sometimes, conversion to a salt and back-extraction can aid in purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N,N-dimethylation of biphenylmethanamine?

A1: The Eschweiler-Clarke reaction is a highly reliable and widely used method for the exhaustive methylation of primary amines to their corresponding N,N-dimethyl derivatives.[1][2] This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] A key advantage of this method is that it inherently avoids the over-methylation to form quaternary ammonium salts.[1]

Q2: Can I achieve mono-methylation of biphenylmethanamine using the Eschweiler-Clarke reaction?

A2: Achieving selective mono-methylation with the Eschweiler-Clarke reaction is challenging for primary amines, as the formation of the tertiary amine is generally more favorable.[1] To favor mono-methylation, one might try using a limited amount of formaldehyde, but this often results in a mixture of starting material, mono-methylated, and di-methylated products. For selective mono-methylation, alternative methods such as reductive amination with a controlled stoichiometry of formaldehyde and a different reducing agent (e.g., sodium triacetoxyborohydride) or using a protecting group strategy might be more effective.

Q3: Are there "greener" alternatives to traditional N-methylation reagents like methyl iodide and dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is considered a greener and less toxic alternative to methyl iodide and dimethyl sulfate.[3] It can be used for the N-methylation of amines, often in the presence of a catalyst and at elevated temperatures.[3][4][5] The reaction with DMC can sometimes offer better control over the degree of methylation compared to more reactive alkylating agents.

Q4: How can I monitor the progress of the N-methylation reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information about the composition of the reaction mixture, allowing for the identification of the starting material, intermediate, product, and any side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is a powerful tool for monitoring the reaction, especially for less volatile compounds.

Q5: What are the key safety precautions to take during an N-methylation reaction?

A5:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Methyl Iodide and Dimethyl Sulfate: Are highly toxic and carcinogenic. Extreme caution should be exercised when handling these reagents, and they should only be used in a fume hood with appropriate PPE.

  • Pressure Build-up: The Eschweiler-Clarke reaction evolves carbon dioxide gas, which can lead to pressure build-up in a sealed vessel. The reaction should be performed in an open or vented system.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Eschweiler-Clarke N,N-dimethylation of Primary Amines

ParameterTypical RangeNotes
Amine:Formaldehyde:Formic Acid (molar ratio) 1 : 2.5-5 : 2.5-5An excess of formaldehyde and formic acid is used to ensure complete dimethylation.
Temperature (°C) 80 - 100Often performed at reflux.[2]
Reaction Time (h) 2 - 24Dependent on the substrate and reaction scale; should be monitored.
Solvent Often neat (no solvent) or waterThe aqueous formaldehyde solution often serves as the solvent.

Table 2: N-methylation of Benzylamine with Dimethyl Carbonate (DMC) using a Cu-Zr Bimetallic Nanoparticle Catalyst [4][5]

EntryCatalystTemperature (°C)Time (h)Conversion (%)Yield of N-methylbenzylamine (%)Yield of N,N-dimethylbenzylamine (%)
1Cu-Zr (1:2)1504954550
2Cu-Zr (1:2)1804>99891
3Cu-Zr (1:2)2104>99594

Note: These data are for benzylamine, a close structural analog of biphenylmethanamine, and serve as a starting point for optimization.

Experimental Protocols

Protocol 1: N,N-dimethylation of Biphenylmethanamine via Eschweiler-Clarke Reaction

This protocol is a general procedure and may require optimization for specific applications.

Materials:

  • Biphenylmethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add biphenylmethanamine (1.0 eq).

  • Add formaldehyde solution (3.0 eq) followed by the cautious addition of formic acid (3.0 eq).

  • Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction is typically exothermic.

  • Maintain the temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 11 by the slow addition of NaOH solution. Ensure the mixture is cool during basification.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyl-biphenylmethanamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow start Start: Biphenylmethanamine reagents Add Formaldehyde and Formic Acid start->reagents reaction Heat to 90-100°C (4-12 hours) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool and Basify (NaOH) monitoring->workup Reaction Complete extraction Extract with Dichloromethane workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Product: N,N-dimethyl- biphenylmethanamine purification->product

Caption: Experimental workflow for the N,N-dimethylation of biphenylmethanamine.

troubleshooting_logic start Low Product Yield? incomplete_conversion Incomplete Conversion? start->incomplete_conversion Yes side_products Side Products Observed? start->side_products No increase_temp_time Increase Temperature and/or Reaction Time incomplete_conversion->increase_temp_time Yes increase_reagents Increase Reagent Stoichiometry incomplete_conversion->increase_reagents Yes check_reagents Check Reagent Quality incomplete_conversion->check_reagents Yes optimize_conditions Optimize Stoichiometry and Temperature side_products->optimize_conditions Yes change_method Consider Alternative Methylation Method side_products->change_method Yes

Caption: Troubleshooting logic for low yield in N-methylation reactions.

References

Technical Support Center: HPLC Analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the protonated secondary amine group of your analyte with ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.[2][3] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.[5][6]

Q2: How can I confirm that silanol interactions are the cause of the peak tailing?

A2: To diagnose the issue, you can perform a simple test by injecting a neutral compound.[7] If the neutral compound exhibits a symmetrical peak shape while your analyte continues to tail, it strongly suggests that secondary interactions, such as those with silanol groups, are the root cause.[7] If all peaks in your chromatogram, including the neutral compound, are tailing, the issue might be physical, such as a column void or excessive extra-column volume.[7][8]

Q3: What is the first step I should take to resolve the peak tailing?

A3: The most straightforward initial step is to adjust the pH of your mobile phase. Lowering the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 is highly effective.[2][5] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing their interaction with the positively charged analyte.[4][9][10]

Q4: I've adjusted the mobile phase pH, but the peak is still tailing. What should I try next?

A4: If pH adjustment alone is insufficient, consider the following options:

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) or a similar amine modifier, into your mobile phase at a concentration of 10-25 mM.[2][10] These additives will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[10]

  • Select a Different Column: Your choice of HPLC column is critical. If you are using an older, Type A silica column, switching to a modern, high-purity Type B silica column with end-capping will significantly reduce peak tailing.[2][11] End-capping chemically derivatizes the majority of residual silanol groups, making them inaccessible to the analyte.[11] For particularly stubborn tailing, consider a column with a polar-embedded stationary phase or a charged surface.[5]

  • Reduce Sample Load: Injecting too concentrated a sample can lead to column overload and peak distortion.[5][12] Try diluting your sample by a factor of 5 or 10 and re-injecting to see if the peak shape improves.

Q5: Could my HPLC instrument be causing the peak tailing?

A5: Yes, instrumental factors can contribute to peak asymmetry. This is often referred to as "extra-column band broadening."[5] Check for and minimize any sources of dead volume in your system. This includes using tubing with the smallest appropriate internal diameter, ensuring all fittings are properly seated, and using a detector cell with an appropriate volume for your flow rate.[1][5]

Troubleshooting Workflow

G cluster_chemical Chemical Causes cluster_physical Physical/Instrumental Causes start Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound. Does it Tail? start->check_neutral ph_adjust Adjust Mobile Phase pH to 2.5-3.0 check_neutral->ph_adjust No check_fittings Check and Optimize Tubing and Fittings for Dead Volume check_neutral->check_fittings Yes check_ph Is Tailing Resolved? ph_adjust->check_ph add_tea Add Competing Base (e.g., TEA) to Mobile Phase check_ph->add_tea No resolved Peak Shape Acceptable check_ph->resolved Yes check_tea Is Tailing Resolved? add_tea->check_tea change_column Switch to End-Capped or Polar-Embedded Column check_tea->change_column No check_tea->resolved Yes check_column Is Tailing Resolved? change_column->check_column dilute_sample Dilute Sample and Re-inject check_column->dilute_sample No check_column->resolved Yes dilute_sample->resolved check_column_hardware Inspect Column for Voids or Blocked Frit check_fittings->check_column_hardware check_column_hardware->resolved

References

Technical Support Center: Troubleshooting Byproduct Formation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides practical solutions in a question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Suzuki coupling reaction?

A1: The most frequently encountered byproducts in Suzuki coupling reactions are:

  • Homocoupling products: These result from the coupling of two identical organoboron compounds (Ar-B(OH)₂) or two identical organic halides (Ar'-X).[1][2]

  • Protodeborylation products: This occurs when the boronic acid or ester is replaced by a hydrogen atom, leading to the formation of a simple arene or heteroarene (Ar-H).[3][4][5]

  • Dehalogenation products: In this side reaction, the organic halide starting material is reduced, replacing the halogen with a hydrogen atom (Ar'-H).[3]

Q2: I am observing a significant amount of homocoupling byproduct. What are the primary causes and how can I prevent it?

A2: Homocoupling of the boronic acid reagent is a common issue that reduces the yield of the desired cross-coupled product and complicates purification.[1]

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][3][6]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][3]

Troubleshooting Strategies:

StrategyExperimental ProtocolRationale
Rigorous Degassing Before adding the catalyst, thoroughly degas the reaction mixture by performing at least three cycles of evacuating the reaction flask and backfilling with an inert gas like nitrogen or argon.[1] A subsurface sparge with nitrogen can also be highly effective.[7][8] Solvents should also be degassed prior to use.This removes dissolved oxygen, minimizing the oxidation of the Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[1][3]
Use a Pd(0) Catalyst Source Employ a Pd(0) precatalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]Pd(0) catalysts do not require an in-situ reduction step, which can be a source of homocoupling.[1]
Add a Mild Reducing Agent If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to the reaction mixture.[7][8]This helps to minimize the concentration of free Pd(II) that can lead to homocoupling, without interfering with the main catalytic cycle.[7][8]
Optimize Ligand Choice Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1]These ligands can accelerate the reductive elimination step of the catalytic cycle, which reduces the lifetime of the diorganopalladium(II) intermediate that can lead to side reactions.[1]

Troubleshooting Guide: Minimizing Protodeborylation

Q3: My main byproduct is the protodeborylated arene. What reaction conditions favor this side reaction and how can I suppress it?

A3: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing reaction, especially with heteroaryl boronic acids.[2][3][4]

Factors Promoting Protodeborylation:

  • Reaction pH: 2-Pyridylboronic acids, for instance, are highly susceptible to protodeborylation under neutral pH conditions.[2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeborylation.[2]

  • Choice of Base: While essential for the catalytic cycle, strongly basic aqueous conditions can promote the unwanted hydrolysis of the boronic acid.[2][5]

  • Inefficient Catalyst System: A slow catalytic turnover allows more time for the competing protodeborylation reaction to occur.[2]

Strategies for Mitigation:

StrategyExperimental ProtocolRationale
Use Boronic Esters Instead of a boronic acid, use a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][5]These esters are more resistant to protodeborylation and slowly hydrolyze in situ to release the active boronic acid for the cross-coupling reaction.[5][9]
Anhydrous Conditions When feasible, employ anhydrous solvents with a suitable base like potassium fluoride (KF).This minimizes the presence of water, which is often implicated in the hydrolysis leading to protodeborylation.[5]
Control Base Stoichiometry Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base can accelerate protodeborylation.[5]Optimizing the base concentration can suppress the side reaction while still promoting the desired catalytic cycle.
"Slow-Release" Strategy Utilize a "masking" reagent that protects the boronic acid functionality from degradation while allowing for its controlled release into the reaction.[9]This approach keeps the concentration of the free, vulnerable boronic acid low, thus reducing its degradation.[9]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the major off-cycle pathways leading to common byproducts.

Suzuki_Byproducts cluster_suzuki Suzuki Catalytic Cycle cluster_byproducts Byproduct Formation Pathways pd0 Pd(0)L2 pdi Ar'-Pd(II)-X(L2) pd0->pdi Oxidative Addition (Ar'-X) pdii Ar'-Pd(II)-Ar(L2) pdi->pdii Transmetalation (Ar-B(OH)2 + Base) boronic_acid Ar-B(OH)2 pdii->pd0 product Ar-Ar' pdii->product Reductive Elimination protodeborylation Ar-H boronic_acid->protodeborylation Hydrolysis (H2O, Base) homocoupling Ar-Ar pdii_source Pd(II) Source (e.g., O2 oxidation) pdii_source->homocoupling Homocoupling (2x Ar-B(OH)2)

Caption: The desired Suzuki catalytic cycle in competition with homocoupling and protodeborylation pathways.

Troubleshooting Workflow

If you are experiencing issues with byproduct formation, follow this logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow cluster_homo Homocoupling Solutions cluster_proto Protodeborylation Solutions start Low Yield or Impure Product identify Identify Byproduct (LC-MS, GC-MS, NMR) start->identify homocoupling Homocoupling (Ar-Ar) Detected? identify->homocoupling protodeborylation Protodeborylation (Ar-H) Detected? homocoupling->protodeborylation No degas Improve Degassing homocoupling->degas Yes other Other Byproducts (e.g., Dehalogenation) protodeborylation->other No boron_ester Use Boronic Ester protodeborylation->boron_ester Yes optimize Optimize Reaction Conditions other->optimize pd0_source Switch to Pd(0) Source degas->pd0_source reducer Add Mild Reducer pd0_source->reducer reducer->optimize anhydrous Use Anhydrous Conditions boron_ester->anhydrous base_opt Optimize Base anhydrous->base_opt base_opt->optimize

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling side reactions.

This technical support guide is intended to provide a starting point for addressing common challenges in Suzuki coupling reactions. Successful optimization often requires careful consideration of the specific substrates and reaction conditions involved.

References

Storage and handling guidelines for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Disclaimer: The following storage, handling, and experimental guidelines are based on the general properties of aromatic amines and biphenyl compounds. Due to the limited availability of specific data for this compound, these recommendations should be supplemented with a thorough risk assessment and adherence to all applicable safety regulations in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are oxidation and degradation due to exposure to air, light, and moisture. Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.[1] The biphenyl structure itself is relatively stable, but the amine functionality is more reactive.

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store it in a cool, dry, and dark place.[3] For optimal preservation, storage at low temperatures (2-8°C) is advisable.

Q3: Can I handle this compound on an open bench?

A3: Due to its potential sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.[4][5][6] This minimizes exposure to atmospheric oxygen and humidity, which can degrade the compound.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this exact molecule are not well-documented, degradation of biphenyl compounds can be initiated by enzymatic ring-opening reactions.[7] For the amine portion, oxidation can lead to the formation of corresponding oxides or other degradation products. The degradation of biphenyl can ultimately lead to benzoate and 2-hydroxypenta-2,4-dienoate.[8][9]

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., from colorless to yellow or brown).

  • Possible Cause: This is a common indicator of oxidation or degradation. The compound has likely been exposed to air or light for a prolonged period.

  • Recommended Action:

    • Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).

    • If the purity is compromised, consider purifying the compound (e.g., by column chromatography or recrystallization) before use.

    • For future storage, ensure the container is properly sealed and purged with an inert gas before being placed in a cool, dark location.

Issue 2: Inconsistent experimental results are observed when using the compound.

  • Possible Cause: This could be due to partial degradation of the compound, leading to lower effective concentrations or the presence of interfering impurities. It could also be due to the hygroscopic nature of amines absorbing moisture from the air.[2][3]

  • Recommended Action:

    • Confirm the identity and purity of the compound before each experiment.

    • If the compound has been stored for an extended period, it is advisable to re-analyze it to ensure it meets the required specifications.

    • Ensure that all solvents and reagents used in the experiment are anhydrous, as moisture can react with the amine.

Issue 3: The compound is difficult to dissolve.

  • Recommended Action:

    • Check the purity of the compound.

    • Attempt to dissolve the compound in a range of appropriate solvents.

    • Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation if the compound is thermally labile.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and reduce volatility.[2]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the amine functionality.[4][5][6]
Light Protect from Light (Amber Vial)To prevent light-induced degradation.[3]
Moisture Dry EnvironmentAmines can be hygroscopic; moisture can lead to degradation.[2][3]
Container Tightly Sealed Glass ContainerTo prevent exposure to air and moisture.[10]

Experimental Protocols: General Handling Procedure for an Air-Sensitive Reaction

This protocol outlines the general steps for using this compound in a reaction that requires anhydrous and anaerobic conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DCM)

  • Other reaction reagents

  • Schlenk flask or similar reaction vessel

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen)

  • Septa

Procedure:

  • Preparation of the Reaction Vessel:

    • The reaction vessel should be thoroughly dried in an oven and cooled under a stream of inert gas.

    • Seal the vessel with a septum.

  • Inerting the System:

    • Connect the reaction vessel to a Schlenk line or a balloon filled with inert gas.

    • Evacuate and backfill the vessel with the inert gas at least three times to ensure an inert atmosphere.

  • Dispensing the Compound:

    • If the compound is a solid, quickly weigh the desired amount and add it to the reaction vessel under a positive flow of inert gas.

    • If the compound is a liquid or in solution, use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount from the storage vial and transfer it to the reaction vessel through the septum.

  • Addition of Solvents and Reagents:

    • Add anhydrous solvent and other reagents to the reaction vessel using purged syringes.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Mandatory Visualization

experimental_workflow prep Prepare Dry Glassware inert Inert Reaction Vessel (Evacuate/Backfill with Ar/N2) prep->inert weigh Weigh Compound Under Inert Atmosphere inert->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reagents Add Other Reagents dissolve->reagents react Run Reaction Under Inert Atmosphere reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup troubleshooting_guide start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity check_storage Review Storage Conditions (Inert gas, temp, light) start->check_storage check_handling Review Handling Technique (Inert atmosphere) start->check_handling is_pure Is the compound pure? check_purity->is_pure purify Purify Compound (Chromatography/Recrystallization) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes purify->check_purity improve_storage Improve Storage Practices check_storage->improve_storage improve_storage->proceed improve_handling Improve Air-Sensitive Technique check_handling->improve_handling improve_handling->proceed

References

Troubleshooting guide for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. The content is tailored for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl backbone by coupling an aryl halide with an arylboronic acid.

  • Reductive Amination: Conversion of a carbonyl group to the desired amine.

This guide will address potential issues that may arise during the scale-up of each of these critical steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling

Question 1: What are the common causes of low yield in the Suzuki-Miyaura coupling step?

Answer:

Low yields in the Suzuki-Miyaura coupling reaction during scale-up can be attributed to several factors:

  • Inefficient Catalysis: The palladium catalyst may be deactivated or not present in a sufficient amount.

  • Poor Reagent Quality: Impurities in the aryl halide, boronic acid, or solvent can interfere with the reaction.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base may not be optimal for the specific substrates.

  • Side Reactions: Homocoupling of the boronic acid or deboronation can consume the starting material.[1][2][3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Ensure the use of an appropriate palladium catalyst and ligand system. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.[1]

  • Reagent Purity: Use high-purity reagents and anhydrous solvents.

  • Optimization of Reaction Conditions: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents, and temperatures to find the optimal conditions.[1][4]

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Question 2: How can I minimize the formation of homocoupling byproducts?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura coupling.[1] To minimize its occurrence:

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents).

  • Choice of Base: The choice of base can significantly impact the extent of homocoupling. Weaker bases are sometimes preferred.[1]

  • Ligand Selection: Certain ligands can suppress homocoupling. Ligands containing dicyclohexylphosphine (PCy₂) moieties have been shown to reduce side product formation.[1]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its self-coupling.

Part 2: Reductive Amination

Question 1: My reductive amination is showing poor conversion. What are the likely causes?

Answer:

Poor conversion in reductive amination can be a significant hurdle during scale-up. Common causes include:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may not favor imine formation. This can be particularly problematic with less reactive amines.[5][6]

  • Decomposition of the Reducing Agent: The reducing agent may decompose before it can effectively reduce the imine.

  • Catalyst Deactivation: In catalytic reductive aminations, the amine starting material or product can poison the catalyst.[5][7]

  • Suboptimal pH: The pH of the reaction is critical. It needs to be acidic enough to promote imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.[8]

Troubleshooting Steps:

  • Promote Imine Formation:

    • Dehydrating Agents: Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[8]

    • Azeotropic Removal of Water: For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for imines over ketones/aldehydes, and effective under slightly acidic conditions.[5][9][10]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Its rate of reduction is pH-dependent, being faster for the iminium ion.[5][9]

  • pH Control: Maintain a mildly acidic pH, typically between 4 and 7.[8] The use of an acetic acid/sodium acetate buffer system can be effective.[6]

  • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.[8]

Question 2: I am observing the formation of a significant amount of the secondary amine byproduct (double alkylation). How can this be prevented?

Answer:

The formation of a tertiary amine through double alkylation of the primary amine product is a common issue.[7] To prevent this:

  • Control Stoichiometry: Use a controlled excess of the carbonyl compound relative to the amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl and the amine. This allows for the in-situ reduction of the initially formed primary amine before it can react further.

  • Choice of Amine Source: In some direct aminations, using a large excess of ammonia or an ammonium salt can favor the formation of the primary amine.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Water1,4-Dioxane/WaterTHF/Water
Temperature 90 °C100 °C80 °C
Yield (%) 759288
Homocoupling (%) 823

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventAdditiveTemperatureYield (%)Byproduct Formation (%)
NaBH(OAc)₃ (STAB)DichloromethaneAcetic AcidRoom Temp95< 2
NaBH₃CNMethanolAcetic Acid50 °C885
NaBH₄MethanolNone0 °C to Room Temp7515

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 2-Formylbiphenyl
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet is assembled and purged with dry nitrogen.

  • Reagent Charging: To the reactor, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-formylbiphenyl.

Protocol 2: Reductive Amination of 2-Formylbiphenyl
  • Reactor Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet is assembled and purged with dry nitrogen.

  • Reagent Charging: To the flask, add 2-formylbiphenyl (1.0 eq) and a solution of methylamine (2.0 eq in THF or methanol).

  • Solvent Addition: Add dichloromethane as the solvent.

  • Acid Addition: Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reducing Agent Addition: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizations

Synthesis_Workflow A 2-Bromobenzaldehyde + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C 2-Formylbiphenyl B->C E Reductive Amination (STAB, Acetic Acid) C->E D Methylamine D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Q1 Is imine formation efficient? Start->Q1 A1_Yes Check Reducing Agent Q1->A1_Yes Yes A1_No Promote Imine Formation Q1->A1_No No Q2 Is the reducing agent active? A1_Yes->Q2 Sol1 Add dehydrating agent (e.g., molecular sieves) A1_No->Sol1 A2_Yes Check pH and Temperature Q2->A2_Yes Yes A2_No Use fresh or alternative reducing agent (e.g., STAB) Q2->A2_No No Sol2 Maintain pH 4-7 Consider gentle heating A2_Yes->Sol2

Caption: Troubleshooting logic for low yield in reductive amination.

References

Validation & Comparative

A Comparative Analysis of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and Other Dopamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the putative dopamine transporter (DAT) inhibitor 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine against a panel of well-characterized DAT inhibitors. Due to a lack of direct experimental data for this specific compound in peer-reviewed literature, this analysis leverages data from structurally related biphenyl derivatives to project its potential pharmacological profile.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[1][2] The development of novel DAT inhibitors with improved efficacy and safety profiles is an active area of research. This guide offers a comparative framework for understanding the potential characteristics of this compound in the context of established DAT inhibitors.

Comparative Pharmacological Profiles

The pharmacological profile of a DAT inhibitor is primarily defined by its binding affinity (Ki) for the dopamine transporter and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). A lower Ki value indicates a higher binding affinity.

While direct binding data for this compound is not available, a recent study on a series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines provides valuable insights into the potential properties of this structural class.[1][3] These compounds, featuring the same biphenyl-2-ylmethyl core, have been characterized as high-affinity, atypical DAT inhibitors.[1] The "atypical" profile suggests a mechanism of action that differs from traditional DAT inhibitors like cocaine, potentially leading to a reduced risk of abuse and other adverse effects.[1]

For the purpose of this comparative analysis, we will use data from a representative compound from this series, herein referred to as "Biphenyl Analog," to contextualize the potential profile of this compound.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Biphenyl Analog (Projected) 0.8 - 10[1]>1000[1]N/A>100N/A
Cocaine 230[4]740[4]480[4]3.222.09
Methylphenidate 60[4]132,000[4]100[4]22001.67
GBR 12935 1.08[4]----
Bupropion 2800[4]45,000140016.070.5

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature. "N/A" indicates that data was not available in the reviewed sources.

Based on the data from its structural analogs, this compound is projected to be a potent and highly selective DAT inhibitor, with significantly greater affinity for DAT over SERT. This profile is more aligned with selective DAT inhibitors like GBR 12935 and suggests a potentially more favorable therapeutic window compared to less selective compounds like cocaine.

Signaling Pathways and Mechanism of Action

Dopamine transporters regulate synaptic dopamine levels by reabsorbing dopamine from the synaptic cleft into the presynaptic neuron.[4] DAT inhibitors block this reuptake process, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic signaling.[4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine_cyto L_DOPA->Dopamine_cyto AADC Dopamine_vesicle Dopamine_vesicle Dopamine_cyto->Dopamine_vesicle VMAT2 Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binding DAT_Inhibitor This compound & Other DAT Inhibitors DAT_Inhibitor->DAT Blockade Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Signal Transduction

Figure 1: Mechanism of DAT Inhibition in the Dopaminergic Synapse.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of DAT inhibitors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.[4]

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the transporter of interest (DAT, SERT, or NET) are homogenized in a cold lysis buffer.[4]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[4]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation (DAT-expressing cells/tissue) Start->Membrane_Prep Incubation Incubation (Radioligand + Test Compound + Membranes) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/unbound radioligand) Incubation->Filtration Washing Filter Washing (Remove non-specific binding) Filtration->Washing Quantification Scintillation Counting (Quantify bound radioactivity) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells expressing DAT.

1. Cell Culture:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in appropriate media and plated in multi-well plates.

2. Uptake Experiment:

  • The cells are washed and pre-incubated with assay buffer.

  • Varying concentrations of the test compound are added to the wells.

  • The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled dopamine ([³H]DA).

  • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Non-specific uptake is determined in the presence of a known DAT inhibitor or by conducting the assay at 4°C.

3. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

  • The cells are lysed to release the intracellular contents.

4. Detection and Analysis:

  • The amount of [³H]DA taken up by the cells is quantified using a liquid scintillation counter.

  • The specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific dopamine uptake) is determined from the dose-response curve.

Conclusion

While direct experimental evidence for this compound is currently lacking in the public domain, the analysis of its close structural analogs suggests that it holds promise as a potent and selective dopamine transporter inhibitor. Its projected high affinity for DAT and selectivity over SERT, combined with the "atypical" binding profile observed in its relatives, indicate that it may possess a desirable pharmacological profile for therapeutic development. Further in vitro and in vivo characterization is necessary to definitively establish its mechanism of action, efficacy, and safety profile. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active molecules. This guide focuses on a specific class of these compounds: biphenyl-methylamine derivatives. The analysis centers on a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, which are structurally related to the target compound and have been evaluated for their inhibitory activity against the dopamine transporter (DAT) and the serotonin transporter (SERT). Additionally, their potential for cardiotoxicity, assessed through hERG (human ether-à-go-go-related gene) activity, is presented. This comparative analysis aims to provide a valuable resource for the design and development of novel therapeutics targeting monoamine transporters.

Comparative Efficacy Data

The following table summarizes the in vitro binding affinities (Ki) for the dopamine and serotonin transporters, as well as the 50% inhibitory concentration (IC50) for hERG activity, for a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine analogs. Lower Ki and IC50 values indicate higher potency and potential for off-target effects, respectively.

Compound IDDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)hERG IC50 (µM)
1 1.33>100000.78
2 95.5>100002.1
3 268>100001.5
4 0.80428500.29

Data sourced from a study on atypical dopamine transporter inhibitors[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Dopamine and Serotonin Transporter Binding Assays

This protocol outlines the procedure for determining the binding affinity of test compounds to the human dopamine and serotonin transporters.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known high-affinity radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • HEK293 cells transiently expressing human DAT or SERT

  • [³H]WIN 35,428 (for DAT) or [³H]citalopram (for SERT) as radioligands

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Microplates and filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest HEK293 cells expressing the target transporter and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well microplate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

hERG Activity Assay (Automated Patch Clamp)

This protocol describes the evaluation of a compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Principle: The whole-cell patch-clamp technique is used to measure the electrical currents flowing through the hERG channels in cells stably expressing the channel. The effect of the test compound on these currents is quantified.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)

  • Test compounds

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency and harvest them for the assay.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution.

  • Patch Clamp Electrophysiology:

    • Load the cells and the internal and external solutions onto the automated patch-clamp system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG channel currents. Typically, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with the different concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Record the hERG currents before and after the application of the test compound.

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_synapse->DA_reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal Biphenyl_Compound Biphenyl-Methylamine Derivative Biphenyl_Compound->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by Biphenyl-Methylamine Derivatives.

start Start: Synthesized Biphenyl Compounds assay_prep Prepare Cell Cultures (e.g., HEK293-DAT/SERT) start->assay_prep herg_prep Prepare hERG-expressing Cells (e.g., CHO) start->herg_prep binding_assay Competitive Radioligand Binding Assay assay_prep->binding_assay data_analysis_binding Calculate Ki values (Cheng-Prusoff) binding_assay->data_analysis_binding sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_binding->sar_analysis patch_clamp Automated Whole-Cell Patch Clamp herg_prep->patch_clamp data_analysis_herg Calculate IC50 values (Hill Equation) patch_clamp->data_analysis_herg data_analysis_herg->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: Experimental Workflow for Efficacy and Safety Profiling of Biphenyl Compounds.

References

Validating Analytical Methods for the Quantification of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine in pharmaceutical formulations: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols for each method, presents a comparative summary of their validation parameters, and offers visual representations of the validation workflow and a relevant biological pathway for context.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of the three validated methods for the quantification of this compound.

Table 1: Comparison of Validated Analytical Method Performance

Validation ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **≥ 0.999≥ 0.9995≥ 0.998
Range (µg/mL) 1 - 1000.01 - 100.5 - 50
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.30.0030.15
Limit of Quantification (LOQ) (µg/mL) 1.00.010.5
Specificity/Selectivity ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below. These protocols adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the routine quality control of this compound in drug substances and finished products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the pharmaceutical formulation in methanol to obtain a theoretical concentration of 50 µg/mL of the active pharmaceutical ingredient (API). Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate samples at 100% of the test concentration.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, particularly in complex matrices such as biological fluids.[2][3]

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or biphenyl stationary phase column for fast LC separations (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations (0.01 µg/mL to 10 µg/mL) and including an internal standard.

  • Sample Preparation: May involve more extensive sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples.

3. Validation Parameters:

  • Validation follows the same principles as the HPLC-UV method but with acceptance criteria appropriate for the lower concentration range.[5]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, derivatization may be necessary to improve volatility and thermal stability.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A low-bleed capillary column with a phenyl-arylene stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: A temperature gradient is used to ensure adequate separation of the analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

2. Standard and Sample Preparation:

  • Derivatization: The analyte may require derivatization (e.g., silylation) to increase its volatility.

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable organic solvent (e.g., dichloromethane) and derivatized before injection.

3. Validation Parameters:

  • The validation is conducted in accordance with ICH guidelines, with particular attention to the consistency and completeness of the derivatization reaction.[6]

Visualizations

To further elucidate the processes and concepts discussed, the following diagrams have been generated.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards perform_analysis Perform Analyses prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data compare_criteria Compare with Acceptance Criteria process_data->compare_criteria document_results Document Results compare_criteria->document_results validation_report Prepare Validation Report document_results->validation_report

Caption: Workflow for analytical method validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Drug Molecule (e.g., Biphenylmethanamine) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka->cellular_response Phosphorylation Cascade

Caption: A generic GPCR signaling pathway.

References

Comparative Analysis of JJC8-088: A Biphenylmethylamine Derivative with Atypical Dopamine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of JJC8-088, a biphenylmethylamine derivative identified as an atypical dopamine transporter (DAT) inhibitor. The following sections present quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.

Cross-Reactivity Profile of JJC8-088

JJC8-088 is a derivative of modafinil and is characterized as a "typical" cocaine-like dopamine reuptake inhibitor, in contrast to some of its more atypical analogues. It demonstrates high affinity for the dopamine transporter (DAT). To understand its selectivity, the binding affinity of JJC8-088 has been evaluated against a panel of key central nervous system receptors and transporters.

The data presented in Table 1 summarizes the binding affinities (Ki) and the half-maximal inhibitory concentration (IC50) for JJC8-088 at various molecular targets. Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.

TargetLigand/Assay ParameterValue (nM)SpeciesSource
Primary Target
Dopamine Transporter (DAT)Ki6.72Human
Ki14.4 ± 9Monkey[1][2]
Secondary & Off-Targets
Serotonin Transporter (SERT)Ki213Human
Norepinephrine Transporter (NET)Ki1950Human
Sigma-1 Receptor (σ1)Ki41.6Human
hERG Potassium ChannelIC50130Human[3]

Signaling Pathways

To contextualize the functional implications of JJC8-088's binding profile, the signaling pathways for its primary target, the dopamine transporter, and a key off-target, the serotonin transporter, are illustrated below.

cluster_0 Dopamine Transporter (DAT) Signaling DAT Dopamine Transporter (DAT) Synaptic_DA ↑ Synaptic Dopamine Dopamine Dopamine Dopamine->DAT Reuptake JJC8_088_DAT JJC8-088 JJC8_088_DAT->DAT Inhibition D2R D2 Autoreceptor Synaptic_DA->D2R Activation D2R->DAT Modulation PKA_PKC PKA / PKC Signaling PKA_PKC->DAT Phosphorylation Efflux Dopamine Efflux (Reverse Transport) PKA_PKC->Efflux CAMKII CaMKII CAMKII->DAT Phosphorylation

Dopamine Transporter (DAT) Signaling Pathway.

cluster_1 Serotonin Transporter (SERT) Signaling SERT Serotonin Transporter (SERT) Synaptic_5HT ↑ Synaptic 5-HT Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake JJC8_088_SERT JJC8-088 (lower affinity) JJC8_088_SERT->SERT Inhibition HTR1A 5-HT1A Autoreceptor Synaptic_5HT->HTR1A Activation Postsynaptic_R Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_R Activation HTR1A->SERT Modulation Downstream Downstream Signaling (e.g., cAMP) Postsynaptic_R->Downstream

Serotonin Transporter (SERT) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the binding profile of JJC8-088 are provided below. These protocols are based on standard practices and information from studies involving JJC8-088 and related compounds.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Workflow:

A Prepare NHP Striatum Membrane Homogenate B Incubate Membranes with [3H]WIN 35,428 & JJC8-088 A->B C Separate Bound & Free Radioligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

DAT Radioligand Binding Assay Workflow.

Materials and Reagents:

  • Membrane Preparation: Midbrain caudate nucleus tissues from cocaine-naïve non-human primate (NHP) frozen brains.[1]

  • Radioligand: [3H]WIN 35,428.[1]

  • Non-specific Binding Control: 2 µM GBR 12909.[1]

  • Test Compound: JJC8-088 at various concentrations.

  • Assay Buffer: To be specified based on the cited literature.

  • Wash Buffer: Ice-cold buffer.

Procedure:

  • Membrane Preparation: Dissect and homogenize NHP caudate nucleus tissue in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound, JJC8-088.[1] Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled DAT inhibitor like GBR 12909.[1] The incubation is typically carried out for 120 minutes at 25°C.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay is analogous to the DAT binding assay and is used to determine the binding affinity of JJC8-088 for the serotonin transporter.

Procedure: The protocol is similar to the DAT binding assay, with the following modifications:

  • Membrane Preparation: Use a cell line or brain region known to have high expression of SERT.

  • Radioligand: A SERT-specific radioligand such as [3H]-citalopram is typically used.

  • Non-specific Binding Control: A high concentration of an unlabeled SERT inhibitor (e.g., fluoxetine) is used to define non-specific binding.

hERG Functional Assay (Automated Patch Clamp)

This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Workflow:

A Culture HEK293 cells stably expressing hERG B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Protocol & Record Baseline Current B->C D Perfuse with JJC8-088 & Record Inhibited Current C->D E Calculate % Inhibition and IC50 D->E

hERG Functional Assay Workflow.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Extracellular and Intracellular Solutions: Specific ionic solutions to maintain cell viability and allow for the measurement of hERG channel currents.

  • Test Compound: JJC8-088 at various concentrations.

  • Positive Control: A known hERG channel blocker (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to an appropriate confluency for patch-clamp experiments.

  • Patch Clamp Recording: Using an automated patch-clamp system, establish a whole-cell recording configuration with an individual cell.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage-clamp protocol designed to elicit hERG currents and record the baseline current amplitude.

  • Compound Application: Perfuse the cell with increasing concentrations of JJC8-088 and record the current at each concentration after it reaches a steady-state effect.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition. Fit the concentration-response data to a logistic equation to determine the IC50 value.

Conclusion

The data presented in this guide indicate that JJC8-088 is a potent dopamine transporter inhibitor with a notable degree of selectivity over the serotonin and norepinephrine transporters. However, its affinity for the sigma-1 receptor and its activity at the hERG channel suggest potential for off-target effects that should be considered in further drug development and research. The provided experimental protocols offer a framework for the in vitro characterization of similar biphenylmethylamine derivatives.

References

Structure-activity relationship (SAR) studies of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for a series of 1-([1,1'-biphenyl]-2-yl)methanamine analogs reveals critical insights into their function as potent monoamine transporter ligands. This guide compares the binding affinities of various analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT), providing a framework for the rational design of novel therapeutic agents, particularly atypical dopamine transporter inhibitors with potential applications in treating psychostimulant use disorders.[1][2]

The core scaffold, featuring a biphenyl group linked to an alicyclic amine via a methylsulfinylalkyl chain, has been systematically modified to explore the impact of various substituents on transporter affinity and selectivity. The research highlights that the replacement of a previously studied 4'F-bisphenyl moiety with a (4'-(chloro-[1,1'-biphenyl]-2-yl)methyl) group is generally well-tolerated for DAT binding, while maintaining selectivity over SERT.[1] A key finding is that within this biphenyl series, sulfoxide analogs typically exhibit higher affinity for DAT compared to their sulfide counterparts, a trend that is inverted from previous findings with 4'F-bisphenyl series.[1] This is significant because sulfoxides have demonstrated greater metabolic stability and are associated with a preference for an inward-facing conformation of DAT, a characteristic of atypical, non-stimulant DAT inhibitors.[1]

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ values) of selected 1-([1,1'-biphenyl]-2-yl)methanamine analogs at the rat dopamine and serotonin transporters. The data illustrates the influence of modifications to the alicyclic amine, the sulfinylalkyl linker, and the biphenyl ring on binding potency and selectivity.

CompoundAlicyclic AminenXDAT Kᵢ (nM) [rat]SERT Kᵢ (nM) [rat]Selectivity (SERT/DAT)
9a PiperidineH1S200 ± 30>10000>50
9b PiperidineH1SO130 ± 20>10000>77
9c Piperidine4'-Cl1SO36 ± 4>10000>278
10a PiperazineH2S420 ± 60>10000>24
10b PiperazineH2SO120 ± 10>10000>83
10i N-Phenylpiperazine4'-Cl2SO2.1 ± 0.32100 ± 2001000
10k N-(4-F-Phenyl)piperazine4'-Cl2SO1.8 ± 0.21100 ± 100611
22 N-Phenylpiperazine-2SO1.8 ± 0.2410 ± 10228
23 N-Phenylpiperazine-2S1.3 ± 0.11400 ± 1001077

Data extracted from a study on (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines.[1] Compounds 22 and 23 are included for comparison and feature a bis(4-fluorophenyl)methyl group instead of the biphenyl moiety.

Experimental Protocols

The quantitative data presented in this guide was obtained through rigorous experimental procedures, as detailed below.

Radioligand Binding Assays

The binding affinities of the synthesized compounds for the dopamine transporter (DAT) and serotonin transporter (SERT) were determined using radioligand binding assays with rat brain tissue.

Preparation of Brain Tissue: Whole brains from male Sprague-Dawley rats were utilized. For DAT binding, striatal tissue was homogenized in a sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in the same buffer. For SERT binding, the brain tissue, excluding the cerebellum and striatum, was similarly processed.

DAT Binding Assay: The assay was performed in a final volume of 0.5 mL containing buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), 0.2 mg of striatal membrane protein, and 0.8 nM of the radioligand [³H]WIN 35,428. Non-specific binding was determined in the presence of 30 µM cocaine. The mixture was incubated at 25°C for 2 hours.

SERT Binding Assay: This assay was conducted in a final volume of 0.5 mL containing buffer, 0.4 mg of cortical membrane protein, and 0.4 nM of the radioligand [³H]paroxetine. Non-specific binding was defined using 100 µM serotonin. The incubation period was 1 hour at 25°C.

Data Analysis: Following incubation, the samples were filtered through glass fiber filters and washed with cold buffer to separate bound and free radioligand. The radioactivity retained on the filters was quantified using liquid scintillation spectrometry. The inhibition constants (Kᵢ) were calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation. All experiments were conducted in triplicate.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for these 1-([1,1'-biphenyl]-2-yl)methanamine analogs is the inhibition of the dopamine transporter (DAT). The following diagrams illustrate the proposed mechanism and the general workflow of the structure-activity relationship study.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synaptic_Cleft Dopamine (DA) DA_vesicle->Synaptic_Cleft Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->Synaptic_Cleft DA Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Analog Biphenyl Analog (Atypical Inhibitor) Analog->DAT Inhibition Signal Signal Transduction DA_receptor->Signal Activation SAR_Workflow Lead_Scaffold Lead Scaffold 1-([1,1'-Biphenyl]-2-yl)methanamine Analog_Design Analog Design & Chemical Synthesis Lead_Scaffold->Analog_Design In_Vitro_Screening In Vitro Screening (Radioligand Binding Assays) Analog_Design->In_Vitro_Screening Data_Analysis Data Analysis (Determine Ki, Selectivity) In_Vitro_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

References

A Comparative Guide to the In Vivo and In Vitro Activities of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals to provide a framework for the potential in vivo and in vitro evaluation of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.

Section 1: Potential Biological Targets and Comparative Analysis

Based on the activities of structurally related compounds, this compound could potentially interact with two primary biological targets: the dopamine transporter (DAT) and the kappa-opioid receptor (KOR). The following sections compare the expected in vitro and in vivo activities for each of these potential mechanisms of action.

Atypical Dopamine Transporter (DAT) Inhibition

Several biphenyl derivatives are recognized as "atypical" DAT inhibitors.[1][2] Unlike typical DAT inhibitors such as cocaine, which are associated with high abuse potential, atypical inhibitors show a reduced psychostimulant profile and are being investigated as potential treatments for substance use disorders.[1][3]

Kappa-Opioid Receptor (KOR) Antagonism

Other biphenyl-containing molecules have been identified as potent and selective KOR antagonists.[4] These compounds are of interest for the treatment of depression, anxiety, and substance abuse disorders by mitigating the effects of stress.[5]

Section 2: Quantitative Data Presentation

The following tables summarize representative quantitative data for alternative compounds that are either atypical DAT inhibitors or KOR antagonists.

Table 1: In Vitro Binding Affinities of Alternative Atypical DAT Inhibitors
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
ModafinilDATRadioligand Binding-~1,000-3,000[1]
JJC8-091DATRadioligand Binding-~10-100[1][6]
BenztropineDATRadioligand Binding~10-50-[2]
Table 2: In Vitro Binding Affinities of Alternative KOR Antagonists
CompoundTargetAssay TypeKi (nM)Ke (nM)Reference
JDTicKORRadioligand Binding-0.03[4]
nor-Binaltorphimine (nor-BNI)KORRadioligand Binding~0.2-0.8-[7][8]
5'-GNTIKORRadioligand Binding~0.1-0.5-[7]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the potential evaluation of this compound.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from standard radioligand binding assays for the dopamine transporter.[9]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Tissue Source: Striatal tissue from rodents or cells expressing human DAT.

  • Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl).

  • Competitor: A known DAT inhibitor for determining non-specific binding (e.g., cocaine or unlabeled WIN 35,428).

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer. Centrifuge to pellet the crude membrane fraction. Resuspend the pellet in assay buffer. Determine protein concentration.[9]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.[9]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[9]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[9]

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the in vivo microdialysis procedure to measure extracellular dopamine levels in the brain of freely moving animals.[10][11]

Objective: To assess the effect of a test compound on dopamine release in a specific brain region (e.g., striatum).

Materials:

  • Animals: Rats or mice.

  • Microdialysis Probes: Concentric microdialysis probes.

  • Surgical Equipment: Stereotaxic apparatus for probe implantation.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10][11]

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region.[10]

  • Recovery: Allow the animal to recover for a specified period (e.g., 24-48 hours).

  • Microdialysis: Insert the microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

  • Sample Collection: Collect dialysate samples at regular intervals to establish a baseline dopamine level.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples to monitor changes in dopamine concentration.

  • Analysis: Quantify dopamine levels in the dialysate samples using HPLC-ECD.[11]

  • Data Analysis: Express post-injection dopamine levels as a percentage of the baseline level.[11]

In Vitro Kappa-Opioid Receptor (KOR) Binding Assay

This protocol is a standard competitive radioligand binding assay for KOR.[7][12]

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).

  • Cell Source: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).[12]

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competitor: A known KOR ligand for non-specific binding (e.g., unlabeled U-69,593).

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]U-69,593, and varying concentrations of the test compound.[12]

  • Incubation: Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[12]

  • Scintillation Counting: Measure the radioactivity on the filters.[12]

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values.[8]

In Vivo Acetic Acid-Induced Writhing Assay for KOR Antagonism

This is a common in vivo model to assess the analgesic or anti-analgesic effects of compounds.[13]

Objective: To evaluate the ability of a test compound to antagonize KOR agonist-induced antinociception.

Materials:

  • Animals: Mice.

  • KOR Agonist: U-50,488 or a similar selective KOR agonist.

  • Nociceptive Agent: Acetic acid solution (e.g., 0.6%).

  • Test Compound: The potential KOR antagonist.

Procedure:

  • Pre-treatment: Administer the test compound to a group of mice. Another group receives a vehicle control.

  • KOR Agonist Administration: After a specified pre-treatment time, administer the KOR agonist U-50,488.[13]

  • Induction of Writhing: After the KOR agonist has taken effect, inject acetic acid intraperitoneally to induce writhing behavior.

  • Observation: Count the number of writhes (abdominal constrictions) for a defined period (e.g., 10-20 minutes).[13]

  • Data Analysis: Compare the number of writhes in the test group to the control group to determine if the test compound reversed the antinociceptive effect of the KOR agonist.

Section 4: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Dopamine signaling at the synapse, highlighting the role of DAT.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist Agonist->KOR ATP ATP ATP->cAMP AC Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Cellular_Response G_alpha->AC Inhibition Ion_Channel Ion Channel (K+, Ca2+) G_beta_gamma->Ion_Channel Modulation Ion_Channel->Cellular_Response

Caption: Kappa-opioid receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (DAT and KOR) Functional_Assay Functional Assays (e.g., Uptake Inhibition, GTPγS) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Lead Compound Selection Target_Engagement Target Engagement (e.g., Microdialysis) PK_Studies->Target_Engagement Behavioral_Models Behavioral Models (e.g., Analgesia, Locomotion) Target_Engagement->Behavioral_Models Toxicity Toxicology Assessment Behavioral_Models->Toxicity

Caption: General experimental workflow for compound evaluation.

References

Selectivity Profile of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine Analogues for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the selectivity of compounds structurally related to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine for the dopamine transporter (DAT) and the serotonin transporter (SERT). Due to a lack of publicly available binding affinity data for this compound, this guide focuses on a series of close analogues: (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. The data presented is derived from a study characterizing these novel compounds as atypical dopamine transporter inhibitors.[1][2]

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Kᵢ) of representative (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines for rat DAT and SERT. The selectivity ratio (SERT Kᵢ / DAT Kᵢ) is included to illustrate the preference of these compounds for DAT over SERT. A higher ratio indicates greater selectivity for the dopamine transporter.

Compound IDStructureDAT Kᵢ (nM)SERT Kᵢ (nM)Selectivity Ratio (SERT/DAT)
9a 1-(2-(((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)thio)ethyl)piperazine244>10000>41
9c 1-(2-(((4'-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)methyl)thio)ethyl)piperazine95.5>10000>105
10a 1-(2-(((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)sulfinyl)ethyl)piperazine418>10000>24
10c 1-(2-(((4'-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)methyl)sulfinyl)ethyl)piperazine268>10000>37

Data extracted from a study on novel atypical dopamine transporter inhibitors.[1]

Experimental Protocols

The binding affinities presented were determined using a competitive radioligand binding assay. This standard method quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay for DAT and SERT

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the dopamine and serotonin transporters.

Materials:

  • Biological Source: Rat brain membranes (for DAT and SERT binding).

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]Citalopram for SERT.

  • Test Compounds: Stock solutions of the (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: A known DAT inhibitor (e.g., cocaine) and a known SERT inhibitor (e.g., fluoxetine) for defining non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Rat brain tissue is homogenized in an ice-cold assay buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at a high speed to pellet the cell membranes containing the transporters.

    • The membrane pellet is resuspended in fresh assay buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate with each condition in triplicate.

    • Total Binding: Contains the membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of a respective reference compound (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

    • Test Compound: Contains the membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation:

    • The components are added to the wells, and the plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Termination of Binding:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by performing a non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compounds, Radioligand, Buffers) assay_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep_reagents->assay_setup prep_membranes Prepare Transporter-Containing Membranes prep_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Determine IC50 (Non-linear Regression) data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

selectivity_profile Compound Class Biphenyl-2-yl-methylamine Analogues DAT DAT Compound Class->DAT High Affinity (Selective) SERT SERT Compound Class->SERT Low Affinity NET NET (Data Not Available) Compound Class->NET

Caption: Selectivity profile of the biphenyl-2-yl-methylamine analogue class.

References

Reproducibility of Experimental Results for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, a compound of interest in neuropharmacology. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar biphenyl-2-ylmethylamine derivatives and compares their performance with established Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented herein is intended to guide researchers in designing and interpreting experiments involving this class of compounds.

Executive Summary

This compound belongs to a class of biphenyl derivatives that have shown significant pharmacological activity, including modulation of monoamine transporters. While direct data for this exact compound is scarce in publicly available literature, research on close structural analogs suggests a potential interaction with the serotonin transporter (SERT), a key target for antidepressant medications. This guide provides a framework for evaluating its potential efficacy and reproducibility by comparing its predicted profile with that of well-characterized SSRIs.

Data Presentation: Comparative Analysis of SERT Inhibition

The following table summarizes the in vitro binding affinities of close structural analogs of this compound and compares them with established SSRIs. The data for the biphenyl derivatives are sourced from studies on (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, which share the core biphenyl-2-ylmethylamine scaffold.

CompoundTargetBinding Affinity (Ki, nM)Selectivity (SERT/DAT)Selectivity (SERT/NET)Reference(s)
Biphenyl-2-ylmethylamine Analog 1 SERT15.8~18>63[1]
Biphenyl-2-ylmethylamine Analog 2 SERT25.1~12>40[1]
Escitalopram SERT1.1>5000>5000[2]
Paroxetine SERT~0.1 - 1.0>200High[3][4]
Sertraline SERT~0.3 - 2.0>60High[3][4]

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki for DAT or NET / Ki for SERT). Higher ratios indicate greater selectivity for SERT. The data for the biphenyl-2-ylmethylamine analogs are for compounds with modifications on the amine and the methyl group, representing the closest available data.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for key experiments are provided below.

In Vitro Serotonin Transporter (SERT) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the serotonin transporter.

1. Materials:

  • HEK-293 cells stably expressing the human serotonin transporter (hSERT).
  • Cell membrane preparation from hSERT-expressing cells.
  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.
  • Test compound: this compound.
  • Reference compounds: Escitalopram, Paroxetine, Sertraline.
  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Wash buffer: Ice-cold assay buffer.
  • Scintillation cocktail.
  • Glass fiber filters.

2. Procedure:

  • Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
  • Specific binding is calculated by subtracting non-specific binding from total binding.

3. Data Analysis:

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

In Vivo Behavioral Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs.

1. Animals:

  • Male mice (e.g., C57BL/6 or BALB/c) weighing 20-25g.

2. Apparatus:

  • A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

3. Procedure:

  • Pre-test session (Day 1): Individually place mice in the cylinder for a 15-minute adaptation period.
  • Drug Administration: Administer the test compound (this compound), a vehicle control, or a positive control (e.g., fluoxetine, 20 mg/kg, i.p.) 30-60 minutes before the test session.
  • Test session (Day 2): Place the mice in the cylinder for a 6-minute test session.
  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

4. Data Analysis:

  • Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Mandatory Visualizations

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_receptor Binding & Signal Biphenyl_compound 1-([1,1'-Biphenyl]-2-yl)- N-methylmethanamine Biphenyl_compound->SERT Inhibition Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay SERT Radioligand Binding Assay Determine_Ki Determine Ki Value Binding_Assay->Determine_Ki Animal_Model Rodent Model of Depression (e.g., Forced Swim Test) Determine_Ki->Animal_Model Proceed if potent and selective Behavioral_Test Assess Antidepressant-Like Activity Animal_Model->Behavioral_Test Conclusion Conclusion Behavioral_Test->Conclusion Evaluate Reproducibility and Efficacy Logical_Relationship cluster_analogs Structurally Similar Analogs cluster_ssris Established SSRIs (Positive Controls) Target_Compound 1-([1,1'-Biphenyl]-2-yl) -N-methylmethanamine Analog1 Biphenyl-2-ylmethylamine Analog 1 Target_Compound->Analog1 Structural Similarity Analog2 Biphenyl-2-ylmethylamine Analog 2 Target_Compound->Analog2 Structural Similarity SSRI1 Escitalopram Target_Compound->SSRI1 Functional Comparison SSRI2 Paroxetine Target_Compound->SSRI2 Functional Comparison SSRI3 Sertraline Target_Compound->SSRI3 Functional Comparison

References

Head-to-Head Comparison of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine or its individual enantiomers. Therefore, a direct head-to-head comparison with supporting experimental data for this specific compound cannot be provided.

This guide has been developed to serve as a methodological framework for researchers, scientists, and drug development professionals. It outlines the typical experimental workflow and data presentation for a head-to-head comparison of a novel racemic compound and its enantiomers, using the requested chemical structure as a hypothetical example.

Introduction

Chirality is a fundamental aspect of drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. The biphenylmethylamıne scaffold is a common motif in centrally active compounds. This guide provides a template for the comprehensive comparison of the racemic mixture of a hypothetical compound, this compound, with its (R)- and (S)-enantiomers.

Experimental Workflow

A typical workflow for the characterization and comparison of enantiomers is depicted below. This process begins with the synthesis and chiral separation of the enantiomers, followed by a cascade of in vitro and in vivo assays to determine their biological activity and pharmacological profile.

G cluster_0 Compound Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation racemic_synthesis Racemic Synthesis chiral_separation Chiral Separation (e.g., HPLC, SFC) racemic_synthesis->chiral_separation enantiomeric_purity Determination of Enantiomeric Purity (ee%) chiral_separation->enantiomeric_purity binding_assays Receptor/Transporter Binding Assays enantiomeric_purity->binding_assays functional_assays Functional Assays (e.g., Uptake Inhibition) binding_assays->functional_assays pk_studies Pharmacokinetic Studies (PK) functional_assays->pk_studies off_target_screening Off-Target Screening pd_models Pharmacodynamic Models (e.g., Behavioral Assays) pk_studies->pd_models toxicology Preliminary Toxicology pd_models->toxicology cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action NT_vesicle Neurotransmitter Vesicles NT_release Neurotransmitter Release NT_vesicle->NT_release NT Neurotransmitter NT_release->NT Transporter Monoamine Transporter (e.g., DAT, SERT, NET) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Signal Signal Transduction & Neuronal Response Receptor->Signal Drug Enantiomer Drug->Transporter Inhibition

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.[3]
Hand Protection Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected before use.[2][3]
Body Protection A flame-resistant and impervious lab coat should be worn to protect against spills.[3]
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2][5]

Step-by-Step Disposal Protocol

The disposal of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

  • Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[4][8] Do not mix this compound waste with other incompatible waste streams.[3]

  • Containerization:

    • Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The container must be compatible with organic compounds.

    • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for organic solvent waste.[3][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of generation.[2][5][10] Do not use abbreviations or chemical formulas.[10]

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[8][11] This area should be under the control of laboratory personnel.[10] Ensure the container is kept closed except when adding waste.[6][11]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup, transportation, and disposal of the waste.[5][6] Provide a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3][5]

  • Ventilate: Ensure the area is well-ventilated.[3][5]

  • Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite to contain the substance.[5] Avoid raising dust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your institution's EHS department and follow their specific spill cleanup procedures.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated PPE, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Collect in a designated, labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled hazardous liquid waste container. liquid_waste->collect_liquid store Store sealed container in a designated Satellite Accumulation Area. collect_solid->store collect_liquid->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on analogous compounds, 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is anticipated to cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed and is expected to be very toxic to aquatic life with long-lasting effects.[1][3] Adherence to the following safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure. The required equipment for handling this compound is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are required.[4]
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Always inspect gloves for signs of degradation or puncture before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Protective ClothingLong pants and closed-toe shoes are mandatory.[4]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working in poorly ventilated areas or if vapors are anticipated.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for the safe handling of this compound.

  • Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Pre-Handling Check :

    • Ensure all necessary PPE is readily available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling the Compound :

    • Avoid direct contact with skin and eyes.[7]

    • Do not breathe in dust, fumes, or vapors.[3][6]

    • Wash hands thoroughly after handling.[3][6]

  • Spill Response :

    • In case of a spill, evacuate the immediate area.

    • For small spills, carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[2][7] Avoid generating dust.[7]

    • Do not flush spilled material into drains or sewers.[6]

Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[4][6]
Skin Contact Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[6]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][6] Call a poison center or doctor if you feel unwell.[6]
Ingestion Rinse mouth with water.[3][6] Do NOT induce vomiting.[3] Seek immediate medical attention.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including contaminated gloves, weighing paper, and other disposable labware, in a designated and properly labeled hazardous waste container.[4]

    • The container must be sealed and chemically compatible with the waste.[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[2]

  • Storage and Disposal :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste contractor.[4]

G Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS Information B Select & Inspect Appropriate PPE A->B C Verify Engineering Controls (e.g., Fume Hood) B->C D Handle Compound in Fume Hood C->D E Avoid Contact & Inhalation D->E F Weigh & Transfer Carefully E->F G Decontaminate Work Area F->G H Remove & Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J K Store in Designated Area J->K L Contact EHS for Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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